Technical Documentation Center

4-methyl-5-nitro-1H-indole-2,3-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-methyl-5-nitro-1H-indole-2,3-dione

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-5-nitro-1H-indole-2,3-dione

Executive Summary 4-Methyl-5-nitro-1H-indole-2,3-dione (commonly referred to as 4-methyl-5-nitroisatin) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a fused pyrrole-benzene ring s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-nitro-1H-indole-2,3-dione (commonly referred to as 4-methyl-5-nitroisatin) is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Featuring a fused pyrrole-benzene ring system with highly reactive C2 and C3 carbonyls, it serves as a critical intermediate in the synthesis of potent protein kinase inhibitors[1]. Specifically, derivatives of this compound have demonstrated profound efficacy in inhibiting cyclin-dependent kinases (e.g., CDK2) and tyrosine kinases, making them valuable in oncology and as protective agents against chemotherapy-induced alopecia[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols.

Structural and Physicochemical Properties

The unique reactivity of 4-methyl-5-nitro-1H-indole-2,3-dione stems from the push-pull electronic dynamics of its substituents. The electron-withdrawing nitro group at C5 significantly increases the electrophilicity of the C3 carbonyl, priming it for nucleophilic attack (e.g., condensation with hydrazines to form oxindoles)[1]. Conversely, the C4 methyl group provides steric shielding and weak electron donation, modulating the binding kinetics when the scaffold interacts with the ATP-binding hinge region of kinases.

PropertyValueCausality / Significance
Molecular Formula C9H6N2O4Defines the stoichiometric baseline for synthetic equivalents.
Molecular Weight 206.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Predicted) ~0.4 - 1.2Balanced lipophilicity ensures aqueous solubility for in vitro assays while maintaining membrane permeability.
Hydrogen Bond Donors 1 (N1-H)Crucial for establishing critical hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2)[2].
Hydrogen Bond Acceptors 4 (C2=O, C3=O, -NO2)Enables complex, multi-point coordination with target protein backbones and structural water molecules.
Topological Polar Surface Area 83.2 ŲFalls within the optimal range (<140 Ų) for excellent intracellular permeability[3].

Analytical Characterization

Accurate structural validation is paramount. The 1H NMR spectrum of 4-methyl-5-nitro-1H-indole-2,3-dione in DMSO-d6 provides a self-validating diagnostic fingerprint, as documented in4[5]:

  • δ 11.55 (1H, brs) : The N1 proton. Its high chemical shift is due to the strong deshielding effect of the adjacent C2 carbonyl and the extended conjugated system.

  • δ 8.25 (1H, d, J = 8.6 Hz) : The C6 proton. It is strongly deshielded by the strongly electron-withdrawing ortho-nitro group at C5, pushing it far downfield.

  • δ 6.91 (1H, d, J = 8.6 Hz) : The C7 proton. It is shielded by the electron-donating resonance of the ortho-N1 atom. The 8.6 Hz coupling constant confirms the ortho-relationship between the adjacent C6 and C7 protons.

  • δ 2.72 (3H, s) : The C4 methyl group. Its singlet nature confirms the lack of adjacent aliphatic protons, and its slight downfield shift is due to the anisotropic effect of the C3 carbonyl.

Synthetic Methodologies

There are two primary pathways to synthesize 4-methyl-5-nitro-1H-indole-2,3-dione, depending on the availability of starting materials.

Synthesis A 3-Methyl-4-nitroaniline B Sandmeyer Isatin Synthesis (Chloral hydrate, NH2OH, H2SO4) A->B Pathway 1 E 4-Methyl-5-nitro-1H-indole-2,3-dione (Target Scaffold) B->E C 4-Methyl-1H-indole-2,3-dione (4-Methylisatin) D Electrophilic Nitration (KNO3 / H2SO4, 0°C) C->D Pathway 2 D->E

Comparative synthetic pathways for 4-methyl-5-nitro-1H-indole-2,3-dione.

Protocol: Direct Electrophilic Nitration of 4-Methylisatin (Pathway 2)

This protocol relies on the synergistic directing effects of the N1 atom (ortho/para directing) and the C4 methyl group (ortho/para directing), which collectively funnel the electrophilic attack exclusively to the C5 position[5].

Step-by-Step Methodology:

  • Preparation of the Electrophile Matrix: Dissolve 4-methyl-1H-indole-2,3-dione (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5 mL/g of substrate) in a round-bottom flask.

    • Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to generate the highly reactive nitronium ion (NO₂⁺) from the nitrate source.

  • Thermal Control: Chill the solution to 0–5 °C using an ice-salt bath.

    • Causality: Nitration is highly exothermic. Maintaining low temperatures prevents oxidative cleavage of the sensitive C2-C3 dione bridge and suppresses over-nitration.

  • Nitration: Slowly add potassium nitrate (KNO₃, 1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: Strict stoichiometric control (1.05 eq) ensures complete conversion to the mono-nitrated product without generating di-nitro impurities.

  • Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature for an additional 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching and Precipitation (Self-Validation): Pour the dark reaction mixture over crushed ice with vigorous stirring. A yellow/orange precipitate will immediately form.

    • Causality: Rapid aqueous dilution drops the solubility of the nitrated isatin, crashing it out of solution, while unreacted KNO₃ and acidic byproducts remain dissolved.

  • Isolation: Filter the solid under vacuum. Wash the filter cake repeatedly with cold distilled water until the filtrate tests neutral (pH ~7) on indicator paper.

    • Causality: Residual H₂SO₄ can catalyze degradation during storage. Neutralization ensures long-term stability of the scaffold.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. Expected yield: 80-85%. The product can be validated directly via 1H NMR (DMSO-d6)[5].

Biological Relevance & Downstream Applications

The C3 carbonyl of 4-methyl-5-nitro-1H-indole-2,3-dione is highly reactive toward nucleophiles like sulfonamidophenylhydrazines, yielding potent oxindole-based kinase inhibitors[1]. These derivatives are competitive inhibitors of ATP binding in Cyclin-Dependent Kinases (CDKs).

By inhibiting CDK2, these compounds prevent the phosphorylation of the Retinoblastoma (Rb) protein. This halts the release of the E2F transcription factor, effectively arresting the cell cycle in the G1 phase. This mechanism is exploited to protect normal epithelial cells from the toxicity of S-phase specific chemotherapeutics, thereby preventing chemotherapy-induced alopecia as detailed in 1[2].

Pathway Isatin 4-Methyl-5-nitroisatin Derivatives CDK2 Cyclin-Dependent Kinase 2 (CDK2) Isatin->CDK2 Inhibits (ATP-competitive) Arrest G1 Cell Cycle Arrest (Alopecia Prevention) Isatin->Arrest Induces Rb Retinoblastoma Protein (Rb) Phosphorylation CDK2->Rb Promotes E2F E2F Transcription Factor Release Rb->E2F Triggers SPhase G1 to S Phase Transition (Cell Proliferation) E2F->SPhase Drives SPhase->Arrest Blocked by Inhibition

Signaling pathway illustrating CDK2 inhibition by 4-methyl-5-nitroisatin derivatives.

References

  • Vertex Pharmaceuticals Inc. / Sugen Inc. (2002).Substituted oxindole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors (US Patent 6369086B1). Google Patents.
  • Astellas Pharma Inc. (2015).Novel amine derivative or salt thereof as TNF alpha inhibitors (EP Patent 2915804 B1). European Patent Office.
  • National Center for Biotechnology Information. (2024).PubChem Compound Summary for CID 515950, 1-Methyl-5-nitroindoline-2,3-dione (Utilized for baseline TPSA/isatin properties). PubChem.

Sources

Exploratory

Spectroscopic Characterization of 4-methyl-5-nitro-1H-indole-2,3-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Isatin Scaffolds in Medicinal Chemistry Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in heterocyclic chemistry, serving as versatile precursors for the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isatin Scaffolds in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in heterocyclic chemistry, serving as versatile precursors for the synthesis of a multitude of pharmacologically active agents.[1][2] The inherent biological activities of the isatin core, which include anticancer, antiviral, and antimicrobial properties, make it a privileged scaffold in drug discovery.[1][2] The strategic functionalization of the isatin ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the comprehensive spectroscopic characterization of a specific, promising derivative: 4-methyl-5-nitro-1H-indole-2,3-dione.

The introduction of a methyl group at the 4-position and a nitro group at the 5-position of the isatin core is anticipated to significantly modulate its electronic distribution and, consequently, its biological activity and spectroscopic signature. Understanding the precise spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems. This document provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methyl-5-nitro-1H-indole-2,3-dione, grounded in established principles and comparative data from related structures.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For 4-methyl-5-nitro-1H-indole-2,3-dione, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), multiplicity (splitting patterns), and integration (proton count). The electron-withdrawing nature of the nitro group and the dione carbonyls, along with the electron-donating effect of the methyl group, will dictate the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH (H1)~11.0 - 12.0Singlet (broad)1HThe acidic proton of the lactam NH group, typically observed as a broad singlet at a downfield chemical shift. Its position can be concentration and temperature-dependent.
Ar-H (H6)~8.0 - 8.3Doublet1HThis proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will be coupled to H7.
Ar-H (H7)~7.2 - 7.5Doublet1HThis proton is meta to the nitro group and will be coupled to H6, appearing as a doublet.
CH₃ (at C4)~2.4 - 2.6Singlet3HThe methyl protons will appear as a singlet in a region typical for aromatic methyl groups.

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve 5-10 mg of 4-methyl-5-nitro-1H-indole-2,3-dione in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3] The use of DMSO-d₆ is recommended for its excellent solubilizing power for isatin derivatives and to observe the exchangeable NH proton.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Optimize the magnetic field homogeneity (shimming).

    • Acquire the spectrum using a standard single-pulse sequence.

    • Typical parameters include a spectral width of -2 to 14 ppm, 16-64 scans, a relaxation delay of 1-2 seconds, and an acquisition time of approximately 4 seconds.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal at 0 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in DMSO-d6 with TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID LockShim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Calibrate Calibrate to TMS Process->Calibrate Analyze Analyze Spectrum Calibrate->Analyze

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, offering deep structural insights.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (Amide C=O)~180 - 185The amide carbonyl carbon is highly deshielded and appears far downfield.[5]
C3 (Ketone C=O)~158 - 162The ketone carbonyl carbon is also significantly downfield, but typically upfield from the amide carbonyl in isatins.[5]
C7a~150 - 155This quaternary carbon is adjacent to the amide nitrogen and part of the aromatic system.
C5~140 - 145The carbon bearing the nitro group will be deshielded due to the strong electron-withdrawing effect of the substituent.
C4~135 - 140The carbon attached to the methyl group.
C3a~125 - 130A quaternary aromatic carbon.
C6~120 - 125Aromatic methine carbon.
C7~115 - 120Aromatic methine carbon.
CH₃ (at C4)~15 - 20The methyl carbon signal will appear in the upfield aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample is typically required. Use 20-50 mg of the compound in 0.6-0.7 mL of DMSO-d₆.[3]

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width (e.g., 0-220 ppm) is necessary.[6]

    • A greater number of scans (e.g., 1024 or more) and a longer acquisition time are required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction.

Vibrational Spectroscopy: Probing Functional Groups with IR

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum will be dominated by characteristic absorptions from the dione carbonyls, the nitro group, and the N-H bond.

Predicted IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch~3300 - 3400MediumCharacteristic of the lactam N-H bond.[7]
C-H Stretch (Aromatic)~3000 - 3100Medium-WeakTypical for C-H bonds on an aromatic ring.
C=O Stretch (Amide)~1740 - 1760StrongThe C2 carbonyl of the isatin ring.
C=O Stretch (Ketone)~1690 - 1710StrongThe C3 carbonyl of the isatin ring.
C=C Stretch (Aromatic)~1600 - 1620MediumAromatic ring skeletal vibrations.
N-O Stretch (Asymmetric)~1520 - 1560StrongCharacteristic strong absorption for the nitro group.
N-O Stretch (Symmetric)~1340 - 1380StrongThe second characteristic strong absorption for the nitro group.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural information. For 4-methyl-5-nitro-1H-indole-2,3-dione, the molecular formula is C₉H₆N₂O₄, and the molecular weight is approximately 206.15 g/mol .

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zProposed FragmentRationale
206[M]⁺The molecular ion peak, corresponding to the intact molecule.
178[M - CO]⁺Loss of a carbon monoxide molecule from the dione moiety, a common fragmentation pathway for isatins.
160[M - NO₂]⁺Loss of the nitro group (46 Da).
150[M - 2CO]⁺Subsequent loss of the second carbon monoxide molecule.
132[M - CO - NO₂]⁺Loss of both a carbonyl group and the nitro group.

Experimental Protocol for Mass Spectrometry (EI-MS):

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS_Fragmentation M [M]⁺ m/z = 206 M_minus_CO [M - CO]⁺ m/z = 178 M->M_minus_CO - CO M_minus_NO2 [M - NO₂]⁺ m/z = 160 M->M_minus_NO2 - NO₂ M_minus_2CO [M - 2CO]⁺ m/z = 150 M_minus_CO->M_minus_2CO - CO M_minus_CO_NO2 [M - CO - NO₂]⁺ m/z = 132 M_minus_CO->M_minus_CO_NO2 - NO₂ M_minus_NO2->M_minus_CO_NO2 - CO

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating analytical package for the structural confirmation of 4-methyl-5-nitro-1H-indole-2,3-dione. The predicted data, derived from the established principles of spectroscopy and analysis of related compounds, offers a robust template for researchers. Each technique provides orthogonal information: NMR defines the C-H framework, IR identifies key functional groups, and MS confirms the molecular weight and substructural motifs. For any drug development professional, the rigorous application of these techniques is a non-negotiable step in ensuring the identity, purity, and quality of a lead compound, thereby building a foundation of trustworthiness and scientific integrity for subsequent biological and preclinical studies.

References

  • TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

  • Patel, T. S., et al. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • DergiPark. (n.d.). New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Derivatives. Retrieved from [Link]

  • IJRPR. (2024, February 2). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Retrieved from [Link]

  • MDPI. (2017, November 15). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Retrieved from [Link]

  • eScholarship. (2024, September 25). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • RSC Publishing. (2026, March 5). NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. Retrieved from [Link]

  • MDPI. (2022, December 30). Synthesis and Phytotoxic Evaluation of Isatin Derivatives Supported by 3D-QSAR Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Substituted 1H-Indole-2,3-Diones (Isatins): A Comprehensive Technical Guide to Synthesis, Functionalization, and Therapeutic Applications

Executive Summary The isatin scaffold (1H-indole-2,3-dione) is a privileged, endogenous heterocyclic pharmacophore that has become a cornerstone in modern medicinal chemistry. Characterized by an aromatic ring fused to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isatin scaffold (1H-indole-2,3-dione) is a privileged, endogenous heterocyclic pharmacophore that has become a cornerstone in modern medicinal chemistry. Characterized by an aromatic ring fused to a five-membered pyrrole ring containing two distinct carbonyl groups, isatin offers a highly versatile platform for molecular hybridization1[1]. This technical whitepaper provides an in-depth analysis of the structural reactivity of substituted isatins, details self-validating synthetic workflows, and evaluates their pharmacological efficacy—particularly in oncology and infectious disease drug development.

Structural Chemistry & Reactivity Profiling

The pharmacological versatility of isatin is directly tied to its unique electronic distribution. The molecule possesses three primary sites for functionalization, each governed by distinct mechanistic principles:

  • C-3 Carbonyl Group: The C-3 carbonyl is highly electrophilic due to the electron-withdrawing nature of the adjacent C-2 amide carbonyl. This makes it the preferred site for nucleophilic attack, allowing for the facile generation of Schiff bases (imines) and spiro-heterocycles 2[2].

  • C-5 Position: The aromatic ring is susceptible to electrophilic aromatic substitution. Functionalizing the C-5 position with electron-donating groups (EDGs) or halogens drastically alters the lipophilicity and target-binding affinity of the molecule[2].

  • N-1 Position: The secondary amine can be alkylated or acylated to modulate the pharmacokinetic profile and cellular permeability of the resulting derivative3[3].

Synthetic Workflows: The Modified Sandmeyer Approach

The most robust method for synthesizing 5-substituted 1H-indole-2,3-diones is the modified Sandmeyer isonitrosoacetanilide synthesis. The protocol below is engineered as a self-validating system, ensuring high yield and structural integrity.

Protocol: Synthesis of 5-Substituted Isatins

Phase 1: Isonitrosoacetanilide Formation

  • Reagent Preparation: Dissolve chloral hydrate (1.1 eq) and sodium sulfate (Na₂SO₄, 10 eq) in deionized water.

    • Causality: Na₂SO₄ acts as a salting-out agent. By maximizing the ionic strength of the aqueous medium, it reduces the solubility of the organic intermediate, driving the equilibrium forward and facilitating its eventual precipitation.

  • Condensation: Add the appropriate 5-substituted aniline (1.0 eq), followed by hydroxylamine hydrochloride (3.0 eq). Reflux the mixture for 2 hours.

    • Causality: Hydroxylamine provides the necessary nitrogen for oxime formation. Thermal energy from reflux overcomes the activation barrier for the multi-component condensation.

Phase 2: Electrophilic Cyclization 3. Acid Catalysis: Slowly add the purified isonitrosoacetanilide to concentrated sulfuric acid (H₂SO₄) while maintaining the reaction temperature strictly below 60°C.

  • Causality: Concentrated H₂SO₄ serves a dual purpose: it acts as a dehydrating agent and protonates the oxime hydroxyl group. This generates a highly reactive electrophilic intermediate that attacks the aromatic ring to close the five-membered lactam. Strict temperature control (<60°C) is critical; exceeding this threshold leads to uncontrolled exothermic decomposition and unwanted sulfonation of the aromatic ring[3].
  • Quenching: Pour the dark reaction mixture over crushed ice.
  • Causality: The rapid thermal quench dissipates residual heat and drastically lowers the solubility of the synthesized isatin, forcing it to precipitate as a solid for vacuum filtration.

Validation & Quality Control

  • Self-Validating Metric: Post-synthesis, validate the structural integrity using ¹H-NMR spectroscopy. A successful cyclization is definitively confirmed by the disappearance of the primary aniline amine protons and the emergence of a distinct, highly deshielded singlet at ~10.5–11.0 ppm, corresponding to the N-1 lactam proton of the isatin core.

Sandmeyer A Substituted Aniline + Chloral Hydrate B Isonitrosoacetanilide Intermediate A->B NH2OH·HCl, Na2SO4 Reflux C Electrophilic Cyclization (Conc. H2SO4) B->C T < 60°C Acid Catalysis D 5-Substituted 1H-indole-2,3-dione C->D Ice Quench Precipitation

Step-by-step workflow of the modified Sandmeyer isatin synthesis.

Pharmacological Efficacy & Structure-Activity Relationships (SAR)

Isatin derivatives exhibit a broad spectrum of biological activities. Recent advances in molecular hybridization—where the isatin core is covalently linked to other pharmacophores (e.g., indoles, imidazoles)—have yielded multifunctional agents capable of overcoming drug resistance4[4].

For instance, substitution at the C-5 position with electron-donating groups (EDGs) has demonstrated potent antitumor activity, approaching the efficacy of standard chemotherapeutics like doxorubicin[2]. Furthermore, Schiff and Mannich bases derived from 5-substituted isatins have shown significant anticonvulsant activity in pentylenetetrazole (PTZ)-induced models by modulating neurological pathways 5[5].

Quantitative Data Summary
Scaffold / HybridTarget Cell LineStructural ModificationQuantitative EfficacyReference
C-5 EDG Isatin HepG2 (Liver Cancer)C-5 Electron Donating GroupIC₅₀ = 6.99 µM[2]
C-3 Modified Isatin Jurkat T LymphocytesC-3 Carbonyl SubstitutionIC₅₀ = 0.03 µM[2]
Isatin-Imidazole (17m) MCF-7 (Breast Cancer)C-3 Hybridization40% cell death at 0.75 µM[1]
Bis-Isatin Hybrid (10a) HeLa, HCT-116, A549C-3 and C-5 Substitution>2.5x higher than etoposide[1]

Mechanisms of Action: Anticancer Pathways

The cytotoxicity of isatin hybrids against malignant cell lines is primarily driven by their ability to act as tubulin polymerization inhibitors. By binding to the colchicine site of tubulin, these derivatives disrupt microtubule dynamics. This structural destabilization prevents the formation of the mitotic spindle, triggering a rigorous cell cycle arrest at the G2/M phase.

Prolonged G2/M arrest subsequently activates pro-apoptotic signaling cascades, culminating in the activation of effector caspases (Caspase-3 and Caspase-7), which execute the controlled dismantling of the cancer cell 6[6].

MOA Isatin Isatin Derivative Tubulin Tubulin Inhibition Isatin->Tubulin Binds Colchicine Site Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Microtubule Disruption Caspase Caspase-3/7 Activation Arrest->Caspase Pro-apoptotic Signaling Apoptosis Apoptosis Caspase->Apoptosis Execution

Mechanism of 5-substituted isatin derivatives in inducing cancer cell apoptosis.

Conclusion

Substituted 1H-indole-2,3-diones represent a highly adaptable class of heterocycles. Through rational design—specifically targeting the C-3 and C-5 positions—researchers can fine-tune the electronic and steric properties of the isatin core to generate potent, multitarget therapeutic agents. Strict adherence to validated synthetic protocols, such as the temperature-controlled Sandmeyer method, ensures the reproducible generation of these critical pharmacophores for advanced drug discovery.

References

  • Kumar et al. (2022) . Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PMC.1

  • Gupta et al. (2024) . Advances in Isatin-derived Compounds for Modern Cancer Therapy: A Comprehensive Review. Bentham Science Publishers. 2

  • Pinheiro et al. (2025) . Recent advances in isatin-derived hybrids: promising multifunctional agents for drug development. Macedonian Pharmaceutical Bulletin. 6

  • Kaur et al. (2025) . Synthesis and Biological Properties of Isatin-indole Hybrids: A Review. Bentham Science Publishers. 4

  • Nath et al. (2019) . Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. 3

  • Hajare (2018) . Association Between Schiffs and Mannich Bases of 5-Substituted-1h Indole-2, 3 Diones and Evaluation of Antiepileptic Activity. Lupine Publishers. 5

Sources

Exploratory

4-methyl-5-nitro-1H-indole-2,3-dione structural analogs and derivatives

An In-Depth Technical Guide to 4-Methyl-5-nitro-1H-indole-2,3-dione: Synthesis, Structural Analogs, and Therapeutic Potential Executive Summary The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methyl-5-nitro-1H-indole-2,3-dione: Synthesis, Structural Analogs, and Therapeutic Potential

Executive Summary

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This guide delves into the specific and compelling class of 4-methyl-5-nitro-1H-indole-2,3-dione analogs and derivatives. The strategic placement of a methyl group at the C4 position and a nitro group at the C5 position of the isatin core presents a unique combination of electronic and steric properties. These modifications are anticipated to significantly influence the molecule's pharmacokinetic profile and its interaction with biological targets. This document provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of compounds, with a particular focus on their anticancer and antimicrobial properties.

The Isatin Core: A Foundation of Therapeutic Diversity

Isatin is an endogenous indole derivative that has garnered immense interest in drug discovery.[1] Its unique structural features, including two adjacent carbonyl groups and a reactive lactam nitrogen, allow for extensive chemical modifications.[1][3] This adaptability has led to the development of a vast library of isatin derivatives with a wide array of biological activities, including:

  • Anticancer: Many isatin derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][4]

  • Antimicrobial: The isatin scaffold is a key component in the development of novel antibacterial and antifungal agents.[1]

  • Antiviral: Isatin derivatives have shown promise as inhibitors of viral replication.[2]

  • Anti-inflammatory: Certain analogs possess significant anti-inflammatory properties.[2]

  • Enzyme Inhibition: Isatins are known to inhibit a range of enzymes, including monoamine oxidases (MAOs) and various kinases.[5][6]

The numbering of the isatin nucleus is standardized, with the nitrogen atom at position 1 and the carbonyl carbons at positions 2 and 3. The benzene ring carbons are numbered from 4 to 7.[1] This systematic numbering is crucial for understanding the structure-activity relationships of its derivatives.

Synthesis of 4-Methyl-5-nitro-1H-indole-2,3-dione and its Derivatives

The synthesis of the core compound, 4-methyl-5-nitro-1H-indole-2,3-dione, can be approached through a multi-step process, leveraging established methodologies for indole and isatin chemistry. A plausible and efficient synthetic route is outlined below.

Proposed Synthetic Pathway

A logical synthetic strategy involves the initial construction of the 4-methylindole ring, followed by its conversion to the corresponding isatin, and finally, regioselective nitration.

Synthetic Pathway cluster_0 Step 1: Indole Synthesis cluster_1 Step 2: Isatin Formation cluster_2 Step 3: Nitration A 2-Methyl-3-nitroaniline B 4-Methyl-1H-indole A->B Reissert Indole Synthesis (e.g., with diethyl oxalate and potassium ethoxide) C 4-Methyl-1H-indole-2,3-dione (4-Methylisatin) B->C Oxidation (e.g., NBS/DMSO) D 4-Methyl-5-nitro-1H-indole-2,3-dione C->D Nitrating agent (e.g., KNO₃/H₂SO₄) CDK2_Inhibition cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Apoptosis Apoptosis (Programmed Cell Death) S->Apoptosis Blocked Transition Leads to M M Phase (Mitosis) G2->M M->G1 CDK2 CDK2/Cyclin E Complex CDK2->S Promotes G1/S Transition Inhibitor 4-Methyl-5-nitroisatin Derivative Inhibitor->CDK2 Inhibits

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-methyl-5-nitro-1H-indole-2,3-dione in Drug Discovery

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-methyl-5-nitro-1H-indole-2,3-dione as a core scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-methyl-5-nitro-1H-indole-2,3-dione as a core scaffold in medicinal chemistry and drug discovery. Isatin (1H-indole-2,3-dione) and its derivatives are recognized as a "privileged scaffold" due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] This guide details a proposed synthetic pathway for the title compound, outlines protocols for its preliminary biological evaluation, and discusses strategies for subsequent lead optimization. The methodologies are designed to be robust and reproducible, providing a solid foundation for initiating drug discovery programs based on this promising molecular framework.

Introduction: The Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound found in various plants and even in mammalian tissues.[2] Its unique structural features, including a fused aromatic ring, a lactam moiety, and adjacent keto groups at positions C2 and C3, make it a versatile synthon for a diverse array of chemical modifications.[3] This structural versatility has led to the development of numerous isatin-based compounds with a broad spectrum of pharmacological activities, establishing it as a privileged scaffold in drug discovery.[1]

The Strategic Importance of 4-Methyl and 5-Nitro Substitutions

The biological activity of the isatin core can be significantly modulated by substitutions on the aromatic ring.[1]

  • 5-Nitro Group: The introduction of an electron-withdrawing nitro group at the C-5 position is a common strategy in medicinal chemistry. This group can enhance the electrophilicity of the isatin ring and participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Numerous studies have demonstrated that 5-nitroisatin derivatives possess potent anticancer and antimicrobial activities.[4]

  • 4-Methyl Group: A methyl group at the C-4 position introduces both steric and electronic effects. Sterically, it can influence the conformation of adjacent functionalities and how the molecule fits into a binding pocket. Electronically, as an electron-donating group, it can modulate the overall electron density of the aromatic system, potentially impacting target binding and metabolic stability. While less common than substitutions at the 5 or 7 positions, the 4-position offers a unique vector for exploring structure-activity relationships (SAR).

The combination of a 4-methyl and a 5-nitro group on the isatin scaffold presents an intriguing, underexplored area for the discovery of novel therapeutic agents.

Proposed Synthesis of 4-methyl-5-nitro-1H-indole-2,3-dione

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from the commercially available 4-methyl-1H-indole.

G cluster_0 Stage 1: Nitration cluster_1 Stage 2: Oxidation A 4-Methyl-1H-indole C 4-Methyl-5-nitro-1H-indole A->C Electrophilic Aromatic Substitution B Nitrating Agent (e.g., HNO₃/H₂SO₄) D 4-Methyl-5-nitro-1H-indole F 4-Methyl-5-nitro-1H-indole-2,3-dione D->F Direct Oxidation E Oxidizing Agent (e.g., IBX-SO₃K/NaI or NBS/DMSO)

Caption: Proposed two-stage synthesis of the target compound.

Protocol: Synthesis of 4-methyl-5-nitro-1H-indole (Intermediate)

Causality: The indole nucleus is susceptible to electrophilic substitution. Nitration of methylindoles typically occurs on the benzene ring.[5] Careful control of temperature is crucial to prevent side reactions like polymerization.[6][7]

Materials:

  • 4-Methyl-1H-indole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-1H-indole (1.0 eq) in acetic anhydride at 0°C.

  • Slowly add a pre-cooled (0°C) mixture of concentrated HNO₃ (1.1 eq) and concentrated H₂SO₄ (catalytic amount) to the indole solution, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution until neutral, followed by a brine wash.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-nitro-1H-indole.

Protocol: Oxidation to 4-methyl-5-nitro-1H-indole-2,3-dione

Causality: Direct oxidation of the indole core at the 2 and 3 positions is an efficient method to synthesize isatins.[8] Reagents like N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO) or IBX derivatives provide a reliable means to achieve this transformation under relatively mild conditions.[8][9]

Materials:

  • 4-Methyl-5-nitro-1H-indole

  • N-Bromosuccinimide (NBS)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve 4-methyl-5-nitro-1H-indole (1.0 eq) in DMSO.

  • Add NBS (2.2 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration.

  • Dissolve the crude solid in ethyl acetate and wash with water to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-5-nitro-1H-indole-2,3-dione.

Application in Drug Discovery: Screening Protocols

Once synthesized and characterized, 4-methyl-5-nitro-1H-indole-2,3-dione can be evaluated for its biological activity. Given the extensive literature on isatin derivatives as anticancer agents, initial screening should focus on cytotoxicity against a panel of cancer cell lines.

Protocol: Cell Viability Assessment (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[11]

G A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H G cluster_SAR Key Modification Sites for SAR Studies Isatin N1 N-1 Position: - Alkylation/Arylation - Mannich bases - Improves lipophilicity - Modulates solubility C3 C-3 Position: - Schiff bases - Thiosemicarbazones - Spiro-heterocycles - Key for target interaction Aromatic Aromatic Ring (C6, C7): - Halogenation - Other EWG/EDG - Fine-tunes electronic properties - Modulates target binding

Caption: Potential sites for lead optimization on the isatin scaffold.

Key Optimization Strategies:

  • N-1 Position: Alkylation, arylation, or the introduction of Mannich bases at the N-1 position can significantly impact lipophilicity and cell permeability. [1]* C-3 Carbonyl: The C-3 keto group is highly reactive and is the most common site for modification. Condensation reactions with amines or hydrazines can generate Schiff bases and thiosemicarbazones, which often exhibit enhanced biological activity. [12][13]The formation of spiro-heterocycles at this position is a powerful strategy for creating rigid, three-dimensional structures that can improve target affinity and selectivity.

  • Aromatic Ring (C6, C7): Further substitution on the aromatic ring, for instance with halogens, can modulate the electronic properties of the scaffold and introduce new interaction points with the target protein. [1]

Conclusion and Future Directions

The 4-methyl-5-nitro-1H-indole-2,3-dione scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its biological activity can be readily assessed using standard in vitro assays. The protocols and strategies outlined in this guide provide a robust framework for its evaluation and subsequent optimization. Future work should focus on synthesizing a library of analogues based on the SAR principles discussed, exploring a wider range of biological targets, and advancing promising leads into preclinical models.

References

  • Bredenkamp, A., Mohr, F., & Kirsch, S. F. (2015). Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI. Synthesis, 47(13), 1937-1943. Available at: [Link]

  • Hassan, S. Y., & El-Messery, S. M. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(42), 27284-27306. Available at: [Link]

  • Abdel-Wahab, B. F., & Al-Sanea, M. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 114-126. Available at: [Link]

  • Gary, B. D., & Coats, S. J. (2012). Synthesis of Substituted Isatins. Organic Preparations and Procedures International, 44(2), 178-184. Available at: [Link]

  • Michelle, F. A., & de Oliveira, V. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 16955-16972. Available at: [Link]

  • Ismail, M. F., & Youssef, D. T. (2025). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Research Journal of Wave, 1(1). Available at: [Link]

  • Li, J., et al. (2021). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules, 26(1), 133. Available at: [Link]

  • Michelle, F. A., & de Oliveira, V. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ResearchGate. Available at: [Link]

  • Pervez, H., et al. (2007). Synthesis of some N4-substituted isatin-3-thiosemicarbazones. Natural Product Research, 21(13), 1178-86. Available at: [Link]

  • Madsen, E. L., et al. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 66(12), 5373-5378. Available at: [Link]

  • Aday, B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Medicinal Chemistry, 24. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Somei, M., et al. (2001). An improved preparation of isatins from indoles. ARKIVOC, 2001(i), 67-73. Available at: [Link]

  • Pervez, H., et al. (2007). Synthesis of some N-4-substituted isatin-3-thiosemicarbazones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Proposed structure–activity relationship of isatin as microtubule-destabilizing agent. ResearchGate. Available at: [Link]

  • Gümüş, M., et al. (2016). Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3583-3591. Available at: [Link]

  • BenchChem. (2025). The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide For Drug Discovery. Scribd. Available at: [Link]

  • SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive. Available at: [Link]

  • Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]

  • Liu, H., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. Journal of Biological Chemistry, 295(18), 6048-6061. Available at: [Link]

  • Gribble, G. W., et al. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 32(11), 4849-4858. Available at: [Link]

  • ResearchGate. (n.d.). Stolle Synthesis of Isatin. This method is very effective for the... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Stolle's approach to isatin synthesis. ResearchGate. Available at: [Link]

  • Gribble, G. W., et al. (2012). Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro. Anticancer Research, 32(11), 4849-58. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Organic Syntheses. Available at: [Link]

  • W. E. Noland, L. R. Smith, D. C. Johnson. (1963). Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 28(8), 2262-2266. Available at: [Link]

  • Gutmann, B., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of Flow Chemistry, 4(1), 1-10. Available at: [Link]

  • Kaushik, N. K., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 16(6), 834-854. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening Assays for 4-Methyl-5-Nitro-1H-Indole-2,3-Dione Analogs

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Apoptotic Phenotypic Screening Pharmacological Rationale & Target Biology The 1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Cyclin-Dependent Kinase 2 (CDK2) Inhibition and Apoptotic Phenotypic Screening

Pharmacological Rationale & Target Biology

The 1H-indole-2,3-dione (isatin) scaffold is a privileged pharmacophore in oncology and medicinal chemistry. Specifically, derivatives of 4-methyl-5-nitro-1H-indole-2,3-dione (4-methyl-5-nitroisatin) have emerged as potent, ATP-competitive inhibitors of Cyclin-Dependent Kinase 2 (CDK2) [1].

The structural causality behind this affinity is highly specific:

  • The Oxindole Core: Forms essential hydrogen bonds with the hinge region residues of CDK2, specifically GLU81 and LEU83 [1].

  • The 5-Nitro Group: Acts as a dual hydrogen-bond acceptor, engaging LYS33 and ASP145 within the ATP-binding pocket, significantly anchoring the molecule[1].

  • The 4-Methyl Group: Provides critical hydrophobic packing and steric bulk, which enhances selectivity against off-target kinases by exploiting the unique topology of the CDK2 active site.

Inhibition of the CDK2/Cyclin E complex prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the cell cycle at the G1/S transition. This prolonged arrest triggers mitochondrial-mediated apoptosis, culminating in the activation of executioner caspases (Caspase-3 and -7) [2].

Pathway Isatin 4-methyl-5-nitroisatin Analogs CDK2 CDK2 / Cyclin E Complex Isatin->CDK2 ATP-competitive inhibition CellCycle Cell Cycle Arrest (G1/S Phase) CDK2->CellCycle Blocks Rb phosphorylation Apoptosis Caspase-3/7 Activation CellCycle->Apoptosis Apoptosis Induction

Mechanism of action for 5-nitroisatin analogs via CDK2 inhibition and apoptosis induction.

Assay Design & Causality: Building a Self-Validating System

When designing a High-Throughput Screening (HTS) cascade for isatin analogs, assay interference is a primary concern. Isatin derivatives are inherently chromophoric (often yellow to deep orange) and can cause severe inner-filter effects or false positives in standard colorimetric or prompt-fluorescence assays.

To build a trustworthy, self-validating HTS system, we employ a two-tiered approach:

  • Primary Biochemical Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate donor. The long emission half-life of Europium allows for a time-delayed measurement (e.g., 50–100 µs delay), completely bypassing the short-lived autofluorescence and colorimetric quenching typical of 5-nitroisatin libraries.

  • Secondary Phenotypic Screen (Luminescent Caspase-3/7): To confirm that the biochemical CDK2 inhibition translates to cellular efficacy, a homogeneous luminescent assay is used. Luminescence requires no excitation light, eliminating compound auto-fluorescence entirely and confirming downstream apoptotic induction [3].

HTS_Workflow Compound 1. Compound Library (4-methyl-5-nitroisatins) Primary 2. Primary Biochemical Screen (CDK2 TR-FRET Assay) Compound->Primary Hit 3. Hit Triage & Profiling (Dose-Response IC50) Primary->Hit Secondary 4. Secondary Cellular Screen (Caspase-3/7 Luminescence) Hit->Secondary Lead 5. Lead Optimization (SAR Analysis) Secondary->Lead

HTS workflow for identifying potent CDK2 inhibitors from isatin libraries.

HTS Validation & Quantitative Data Presentation

A robust assay must demonstrate statistical reliability before screening. The following table summarizes the expected HTS validation metrics for the protocols described below, ensuring the system meets industry standards (Z'-factor > 0.5).

Assay ParameterPrimary: CDK2 TR-FRET Kinase AssaySecondary: Caspase-3/7 Luminescent Assay
Plate Format 384-well, low-volume, white384-well, flat-bottom, white
Readout Time-Resolved Fluorescence (615nm / 665nm)Luminescence (Glow)
Z'-Factor 0.780.72
Signal-to-Background (S/B) 8.56.2
Coefficient of Variation (CV) < 5%< 8%
DMSO Tolerance Up to 2% (v/v)Up to 1% (v/v)
Reference Inhibitor Dinaciclib / StaurosporineDoxorubicin (Positive Apoptosis Control)

Experimental Protocols

Protocol A: Primary CDK2 TR-FRET Biochemical Assay

Objective: Identify ATP-competitive inhibitors of the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E1 active complex.

  • ULight™-labeled MBP (Myelin Basic Protein) peptide substrate.

  • Europium-anti-phospho-MBP antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of 4-methyl-5-nitroisatin analogs (in 100% DMSO) into a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme Addition: Add 5 µL of CDK2/Cyclin E1 enzyme (final concentration: 1 nM) diluted in Assay Buffer to all wells except the "No Enzyme" control wells (add buffer instead).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow the isatin analogs to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-MBP peptide (final: 50 nM) and ATP (final: 10 µM, near the Km​ to ensure competitive inhibitors are detectable).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection Solution containing EDTA (final: 10 mM to chelate Mg²⁺ and stop the reaction) and Eu-anti-phospho-MBP antibody (final: 2 nM).

  • Equilibration & Read: Incubate for 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm or 340 nm; Emission 1: 615 nm (Eu); Emission 2: 665 nm (ULight)).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against DMSO controls to determine % inhibition.

Protocol B: Secondary Caspase-3/7 Cellular Assay

Objective: Validate that CDK2 inhibition by hit compounds induces apoptosis in a target cancer cell line (e.g., HCT-116 or MCF-7) [4].

Materials:

  • Target cancer cell line (e.g., HCT-116).

  • Caspase-Glo® 3/7 Assay System (Promega).

  • 384-well tissue culture treated white plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at a density of 2,500 cells/well in 20 µL of complete culture medium into a 384-well white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Pin-transfer or acoustically dispense 200 nL of the isatin analog hits (from a 10-point dose-response dilution series) into the assay wells. Include 0.1% DMSO as a vehicle control and 1 µM Doxorubicin as a positive apoptosis control.

  • Incubation: Incubate the cells with the compounds for 24 to 48 hours at 37°C, 5% CO₂. (Note: 24h is optimal for capturing peak caspase activation before secondary necrosis occurs).

  • Reagent Preparation: Equilibrate the Caspase-Glo 3/7 reagent and the assay plate to room temperature for 30 minutes prior to addition.

  • Lysis & Reaction: Add 20 µL of Caspase-Glo 3/7 reagent directly to each well. The reagent contains a lysis buffer and a proluminescent caspase-3/7 DEVD-aminoluciferin substrate.

  • Signal Generation: Shake the plate on an orbital shaker at 300-500 rpm for 2 minutes to ensure complete cell lysis. Incubate at RT for 30 minutes to allow the luminescent signal to stabilize.

  • Read: Measure luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.

  • Data Analysis: Plot luminescence (RLU) vs. log[Compound]. Use non-linear regression to calculate the EC50​ for apoptosis induction.

References

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Method

Application Note: Stereoselective Synthesis of Novel Spirooxindoles via 1,3-Dipolar Cycloaddition of 4-Methyl-5-nitro-1H-indole-2,3-dione

Executive Summary Spirocyclic compounds, particularly spirooxindoles, represent a highly privileged structural motif in modern drug discovery, frequently exhibiting potent antiproliferative, antimicrobial, and antiviral...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic compounds, particularly spirooxindoles, represent a highly privileged structural motif in modern drug discovery, frequently exhibiting potent antiproliferative, antimicrobial, and antiviral properties[1]. The preparation of these complex polycyclic systems is most efficiently achieved through multicomponent reactions (MCRs), which offer high atom economy and stereocontrol[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of spiro[pyrrolizidine-3,3'-oxindole] derivatives utilizing a specific, highly reactive isatin derivative: 4-methyl-5-nitro-1H-indole-2,3-dione (4-methyl-5-nitroisatin)[3]. By leveraging a one-pot[3+2] cycloaddition strategy, researchers can rapidly construct functionalized 3D architectures from simple, commercially available starting materials.

Mechanistic Rationale & Design Principles

The success of this protocol relies on the in situ generation of an azomethine ylide, a highly reactive 1,3-dipole. The reaction sequence is initiated by the condensation of 4-methyl-5-nitroisatin with a secondary amino acid, such as L-proline, to form a Schiff base intermediate.

Causality of Substrate Selection: The presence of the strongly electron-withdrawing 5-nitro group on the isatin core is a critical design choice. It significantly lowers the lowest unoccupied molecular orbital (LUMO) of the C3 carbonyl, accelerating the initial nucleophilic attack by the amino acid. Subsequent thermal decarboxylation yields the azomethine ylide. This ylide is then trapped by a dipolarophile (e.g., an α,β-unsaturated carbonyl like a chalcone) via a concerted, highly stereoselective [3+2] cycloaddition[4]. The rigid pyrrolidine ring of L-proline dictates the facial approach of the dipolarophile, ensuring excellent diastereoselectivity.

Mechanism Isatin 4-Methyl-5-nitroisatin (Dipole Precursor) Imine Schiff Base Intermediate Isatin->Imine Condensation Proline L-Proline (Amino Acid) Proline->Imine Ylide Azomethine Ylide (Reactive 1,3-Dipole) Imine->Ylide -CO2 (Decarboxylation) Cycloaddition [3+2] Cycloaddition (Stereoselective) Ylide->Cycloaddition Chalcone Chalcone (Dipolarophile) Chalcone->Cycloaddition Product Spiro[pyrrolizidine-3,3'-oxindole] Derivative Cycloaddition->Product

Mechanistic pathway of the multicomponent 1,3-dipolar cycloaddition to form spirooxindoles.

Reaction Optimization

To establish a robust methodology, the reaction conditions were optimized using 4-methyl-5-nitroisatin, L-proline, and (E)-1,3-diphenylprop-2-en-1-one (chalcone) as a model system[5]. The choice of solvent and temperature profoundly impacts both the yield and the diastereomeric ratio (dr).

SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
Ethanol 78 (Reflux) 4 88 >20:1
Methanol65 (Reflux)675>20:1
THF65125515:1
DCM25 (RT)24TraceN/A

Data Summary: Absolute ethanol at reflux emerged as the optimal condition. Ethanol effectively solubilizes the intermediate azomethine ylide to promote the reaction, while acting as an antisolvent for the final spirocyclic product at lower temperatures, facilitating easy isolation[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; specific visual cues and physical state changes are embedded within the steps to confirm reaction progress without requiring continuous instrumental analysis.

Workflow Prep Reagent Preparation Mix One-Pot Mixing (EtOH) Prep->Mix Reflux Reflux (78°C, 3-5 h) Mix->Reflux Monitor TLC Monitoring Reflux->Monitor Precipitate Cooling & Precipitation Monitor->Precipitate Purify Recrystallization (EtOH/H2O) Precipitate->Purify

Step-by-step experimental workflow for the one-pot synthesis of spirocyclic compounds.

Step-by-Step Methodology
  • Preparation of Reactants: Weigh 1.3 mmol of 4-methyl-5-nitro-1H-indole-2,3-dione, 1.3 mmol of L-proline, and 1.0 mmol of the chosen dipolarophile (e.g., chalcone).

    • Causality: A slight 1.3-fold excess of the dipole precursors ensures complete consumption of the limiting reagent (chalcone), maximizing the yield of the target spirooxindole and simplifying downstream purification[4].

  • One-Pot Assembly: Suspend the reagents in 10 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C in an oil bath.

    • Validation Checkpoint: The initial yellow-orange suspension will transition to a deep red/brown homogeneous solution as the Schiff base and subsequent ylide form. Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7 v/v) until the chalcone spot disappears (typically 3–5 hours).

  • Precipitation & Isolation: Remove the flask from the heat source and allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Validation Checkpoint: A highly crystalline solid should precipitate. This phase separation drives the reaction equilibrium forward and prevents reversible side reactions. Filter the precipitate under vacuum and wash with 2 × 5 mL of ice-cold ethanol.

  • Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water (8:2) to yield the diastereomerically pure spiro[pyrrolizidine-3,3'-oxindole] derivative.

Analytical Validation

To confirm the structural integrity and stereochemistry of the synthesized spirooxindole, perform the following analytical checks:

  • 1H NMR (400 MHz, DMSO-d6): The 4-methyl group of the starting isatin core will appear as a sharp singlet near 2.72 ppm[7]. The newly formed pyrrolizidine protons will appear as a series of complex multiplets between 2.5–4.5 ppm. The stereochemistry can be confirmed via 2D NOESY NMR, looking for spatial correlations between the pyrrolizidine bridgehead proton and the aromatic protons of the chalcone moiety.

  • LC-MS: Confirm the [M+H]+ mass corresponding to the exact mass of the combined adduct minus CO2​ (from proline decarboxylation) and H2​O (from condensation).

References

  • Substituted oxindole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors. Google Patents.
  • Synthesis of novel spirooxindole derivatives by one pot multicomponent reaction and their antimicrobial activity. Eur J Med Chem. URL:[Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. URL:[Link]

  • Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions—Easy Access to Structural Diversity. Molecules (MDPI). URL:[Link]

  • NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS. European Patent Office.

Sources

Application

Application Notes &amp; Protocols for Antimicrobial Activity Testing of 4-Methyl-5-nitro-1H-indole-2,3-dione Derivatives

Introduction: The Imperative for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating an urgent and continuous search for new a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating an urgent and continuous search for new antimicrobial agents.[1] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, 1H-indole-2,3-dione, commonly known as isatin, has emerged as a "privileged" structure. Isatin and its derivatives exhibit a broad spectrum of biological activities, including notable antimicrobial, antiviral, and anticancer properties.[2][3][4]

The versatility of the isatin core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of specific substituents can significantly enhance its antimicrobial potency. For instance, the presence of an electron-withdrawing nitro group is known to often augment the biological activity of aromatic compounds.[5] This guide focuses specifically on derivatives of 4-methyl-5-nitro-1H-indole-2,3-dione, a class of compounds holding promise for the development of new antibacterial therapeutics.

This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodologies, ensuring robust and reproducible results. The protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the cornerstones of antimicrobial susceptibility testing.[6][7]

The Compound Class: 4-Methyl-5-nitro-1H-indole-2,3-dione

The core structure of interest combines the isatin scaffold with two key substitutions: a methyl group at the C4 position and a nitro group at the C5 position.

  • Isatin Core: The inherent reactivity of the dicarbonyl system at C2 and C3 is central to its biological activity.

  • 5-Nitro Group: As a potent electron-withdrawing group, it can modulate the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets and improving membrane permeability.

  • 4-Methyl Group: This group can influence the molecule's lipophilicity and steric profile, which may affect its binding to target enzymes or receptors.

The synthesis of these derivatives typically involves the nitration of isatin, followed by further modifications.[8] Understanding the antimicrobial profile of these specific derivatives is a critical step in their journey from laboratory synthesis to potential clinical application.

Foundational Protocols for Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the lowest concentration of an antimicrobial agent that can inhibit the growth of or kill a microorganism. The following protocols detail the gold-standard methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of a test compound that results in the complete visual inhibition of microbial growth. It is a highly standardized and widely adopted method for generating reproducible MIC data.[9][10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. The MIC is identified as the lowest concentration where no visible growth (turbidity) is observed after a defined incubation period.

Materials:

  • Test Compound (4-methyl-5-nitro-1H-indole-2,3-dione derivative)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Reference bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Clinical isolates (if applicable)

  • 0.5 McFarland turbidity standard

  • Reference antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2 °C)

  • Micropipettes and sterile tips

Workflow Diagram for MIC Determination

MIC_Workflow cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis prep_compound Prepare Compound Stock in DMSO serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate_plate prep_media Prepare Media and Reference Antibiotic add_controls Set up Controls: - Positive (Growth) - Negative (Sterility) - Solvent (DMSO) serial_dilute->add_controls add_controls->inoculate_plate incubate Incubate Plate (35°C for 18-24h) inoculate_plate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic Mechanism cluster_targets Potential Bacterial Targets cluster_effects Resulting Cellular Effects Isatin 4-Methyl-5-nitro-1H- indole-2,3-dione Derivative CellWall Cell Wall Synthesis (Peptidoglycan) Isatin->CellWall Inhibition Membrane Cell Membrane Integrity (Disruption/Depolarization) Isatin->Membrane Disruption DHFR Dihydrofolate Reductase (DHFR) (Folic Acid Pathway) Isatin->DHFR Inhibition Lysis Cell Lysis CellWall->Lysis Leakage Ion/Metabolite Leakage Membrane->Leakage Nucleotide Inhibition of Nucleotide Synthesis DHFR->Nucleotide Growth_Inhibition Bacterial Growth Inhibition / Death Lysis->Growth_Inhibition Leakage->Growth_Inhibition Nucleotide->Growth_Inhibition

Caption: Plausible mechanisms of antimicrobial action for isatin derivatives.

References

  • Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum - ASM Journals. [Link]

  • Isatin Conjugates as Antibacterial Agents: A Brief Review. Bentham Science Publishers. [Link]

  • Isatin Conjugates as Antibacterial Agents: A Brief Review. ResearchGate. [Link]

  • EUCAST. European Society of Clinical Microbiology and Infectious Diseases. [Link]

  • Isatin derivatives and their anti-bacterial activities. PubMed. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. [Link]

  • CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • The Evaluation of Isatin 3-Hydrazone Derivatives toward Biofilm Regulation. Digital Commons @ Longwood University. [Link]

  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Verlag der Zeitschrift für Naturforschung. [Link]

  • Synthesis and Evaluation of Indole Derivatives: Antimicrobial and Antibacterial Assay. Bentham Science Publishers. [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. National Center for Biotechnology Information. [Link]

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. ResearchGate. [Link]

  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. DergiPark. [Link]

  • 4-nitroindole. Organic Syntheses Procedure. [Link]

  • Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. PubMed. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. MDPI. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

Sources

Method

Enzyme inhibition assays using 4-methyl-5-nitro-1H-indole-2,3-dione

Application Note & Protocol A Comprehensive Guide to Caspase-3 Inhibition Assays Using 4-methyl-5-nitro-1H-indole-2,3-dione Abstract: This guide provides a detailed framework for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to Caspase-3 Inhibition Assays Using 4-methyl-5-nitro-1H-indole-2,3-dione

Abstract: This guide provides a detailed framework for researchers, scientists, and drug development professionals on utilizing 4-methyl-5-nitro-1H-indole-2,3-dione as a potential enzyme inhibitor. The focus is on establishing robust and reproducible assays for determining its inhibitory potency against Caspase-3, a critical executioner enzyme in the apoptotic cascade. We delve into the scientific rationale behind the isatin scaffold, the principles of caspase activity assays, and provide step-by-step protocols for IC50 determination and preliminary mechanistic studies.

The Isatin Scaffold: A Privileged Structure in Enzyme Inhibition

The 1H-indole-2,3-dione, or isatin, scaffold is a prominent pharmacophore in medicinal chemistry, recognized for its synthetic versatility and broad spectrum of biological activities.[1] Derivatives of isatin have been extensively investigated and have shown inhibitory activity against a diverse range of enzyme families, including, but not limited to:

  • Caspases: Key proteases involved in apoptosis, making them prime targets for therapies in neurodegenerative diseases and other conditions involving excessive cell death.[2][3]

  • Kinases: Such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[4]

  • Aminopeptidases: Zinc-containing ectoenzymes like Aminopeptidase N (APN/CD13) play a role in tumor angiogenesis and invasion.[5][6]

  • Carbohydrate-Hydrolyzing Enzymes: Including α-glucosidase and α-amylase, which are targets for managing diabetes.[1][7]

  • Carboxylesterases (CE): Enzymes responsible for the metabolism and detoxification of numerous xenobiotics and clinically used drugs.[8]

The specific compound, 4-methyl-5-nitro-1H-indole-2,3-dione, belongs to this versatile class. The presence of the electron-withdrawing nitro group at the 5-position and the methyl group can significantly influence its interaction with enzyme active sites.[1][9] This guide provides the necessary protocols to quantitatively assess these interactions, with a primary focus on Caspase-3.

PropertyValueSource
IUPAC Name 1-methyl-5-nitro-1H-indole-2,3-dione[4][10]
Synonyms 1-Methyl-5-nitroisatin, 1-Methyl-5-nitroindoline-2,3-dione[4][10]
CAS Number 3484-32-0[10]
Molecular Formula C₉H₆N₂O₄[10]
Molecular Weight 206.15 g/mol [10]

Focus on Caspase-3: The Executioner of Apoptosis

Caspase-3 (cysteine-aspartic protease 3) is a central effector caspase in the apoptotic pathway.[11] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of Caspase-3. Once activated, Caspase-3 cleaves a specific set of cellular proteins, including poly(ADP-ribose) polymerase (PARP) and ICAD (Inhibitor of Caspase-Activated DNase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12] Given its pivotal role, the inhibition of Caspase-3 is a key therapeutic strategy for conditions characterized by excessive apoptosis.[3][11]

Caspase3_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_Damage DNA Damage / Stress Mito Mitochondria DNA_Damage->Mito CytC Cytochrome c (release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_A Active Caspase-9 Casp9->Casp9_A Casp3 Pro-Caspase-3 Casp9_A->Casp3 Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., FasR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 Casp8_A Active Caspase-8 Casp8->Casp8_A Casp8_A->Casp3 Casp3_A Active Caspase-3 Casp3->Casp3_A Apoptosis Apoptosis (PARP Cleavage, etc.) Casp3_A->Apoptosis

Caption: The convergence of intrinsic and extrinsic apoptotic pathways on Caspase-3 activation.

Principle of the Colorimetric Caspase-3 Inhibition Assay

The activity of Caspase-3 can be reliably quantified using a synthetic substrate that, when cleaved, produces a detectable signal. This protocol utilizes the colorimetric substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) .[12][13]

The underlying principle is straightforward:

  • Active Caspase-3 specifically recognizes and cleaves the DEVD tetrapeptide sequence.[13]

  • This cleavage releases the p-nitroaniline (pNA) chromophore.

  • Free pNA has a strong absorbance at 405 nm, whereas the intact substrate does not.

  • The rate of increase in absorbance at 405 nm is directly proportional to the Caspase-3 enzymatic activity.

  • In the presence of an inhibitor like 4-methyl-5-nitro-1H-indole-2,3-dione, the rate of pNA release is reduced. By measuring this reduction across a range of inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the IC50 value.

Protocol: IC50 Determination for 4-methyl-5-nitro-1H-indole-2,3-dione

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of the test compound against purified, active human Caspase-3 enzyme in a 96-well plate format.

Materials and Reagents
  • Test Compound: 4-methyl-5-nitro-1H-indole-2,3-dione

  • Enzyme: Purified, active recombinant human Caspase-3 (Store at -80°C)

  • Substrate: Ac-DEVD-pNA (Store at -20°C as a stock solution in DMSO)[12]

  • Positive Control Inhibitor: Ac-DEVD-CHO (a known, potent Caspase-3 inhibitor)[12]

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS, pH 7.4. (Prepare fresh and keep on ice).

  • Solvent: Anhydrous DMSO

  • Equipment:

    • 96-well clear, flat-bottom microplate

    • Multichannel pipette

    • Microplate reader capable of measuring absorbance at 405 nm

    • Incubator set to 37°C

Experimental Workflow

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Prep_Inhibitor Prepare Inhibitor Dilutions 1. Create serial dilutions of test compound in DMSO. 2. Further dilute in Assay Buffer. Plate_Setup Plate Setup (96-well) 1. Add Assay Buffer. 2. Add inhibitor dilutions or controls. 3. Add enzyme solution to all wells except 'No Enzyme' control. Prep_Inhibitor->Plate_Setup Prep_Enzyme Prepare Enzyme Solution Dilute Caspase-3 stock in ice-cold Assay Buffer. Prep_Enzyme->Plate_Setup Prep_Substrate Prepare Substrate Solution Dilute Ac-DEVD-pNA stock in Assay Buffer. Initiate_Rxn Initiate Reaction Add substrate solution to all wells to start the reaction. Prep_Substrate->Initiate_Rxn Pre_Incubate Pre-incubation Incubate plate for 15 min at RT to allow inhibitor-enzyme binding. Plate_Setup->Pre_Incubate Pre_Incubate->Initiate_Rxn Measure_Abs Measure Absorbance Read absorbance at 405 nm every 5 min for 1-2 hours at 37°C. Initiate_Rxn->Measure_Abs Calculate Data Analysis 1. Determine reaction rate (V). 2. Calculate % Inhibition. 3. Plot dose-response curve. Measure_Abs->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Step-by-step workflow for the Caspase-3 inhibition assay.

Step-by-Step Protocol

1. Preparation of Reagents:

  • Test Compound Stock (10 mM): Dissolve an appropriate amount of 4-methyl-5-nitro-1H-indole-2,3-dione in DMSO. For example, dissolve 2.06 mg in 1 mL of DMSO.
  • Serial Dilutions: Create a 2-fold or 3-fold serial dilution series of the test compound in DMSO. This will be your intermediate dilution plate. For a final assay concentration range of 100 µM to ~0.1 µM, you might prepare intermediate concentrations from 1 mM down to 1 µM.
  • Enzyme Working Solution: Dilute the purified Caspase-3 stock in ice-cold Assay Buffer to a final concentration that gives a linear rate of reaction for at least 60 minutes (typically 1-5 units/mL). This must be optimized in a preliminary experiment.
  • Substrate Working Solution (400 µM): Dilute the Ac-DEVD-pNA stock solution (e.g., 20 mM in DMSO) in Assay Buffer.[12] The final substrate concentration in the well should be at or near its Km value for the enzyme to ensure assay sensitivity.

2. Assay Plate Setup (Total Volume = 100 µL/well):

  • Layout: Design your 96-well plate to include all necessary controls in triplicate.
  • 100% Activity Control (No Inhibitor): Contains enzyme and substrate, but only DMSO vehicle.
  • Test Compound Wells: Contains enzyme, substrate, and varying concentrations of the inhibitor.
  • Positive Control: Contains enzyme, substrate, and a known inhibitor (e.g., 200 nM Ac-DEVD-CHO).
  • Blank (No Enzyme): Contains substrate and inhibitor, but no enzyme. Used to correct for background signal.
  • Substrate Control (No Enzyme): Contains substrate in buffer to check for spontaneous hydrolysis.
  • Pipetting Steps: a. Add 50 µL of Assay Buffer to all wells. b. Add 10 µL of the appropriate inhibitor dilution or DMSO vehicle to the wells. c. Add 20 µL of the Enzyme Working Solution to all wells except the 'No Enzyme' and 'Substrate Control' wells. Add 20 µL of Assay Buffer to these control wells instead. d. Mix gently by tapping the plate. e. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

3. Reaction Initiation and Measurement: a. To initiate the reaction, add 20 µL of the Substrate Working Solution to all wells. b. Immediately place the plate in a microplate reader pre-heated to 37°C. c. Measure the absorbance at 405 nm every 5 minutes for 60-120 minutes (kinetic mode). If a kinetic reading is not possible, perform an endpoint reading after a fixed time (e.g., 90 minutes) where the 100% activity control remains in the linear range.[12]

Data Analysis and Interpretation

1. Calculate Reaction Rate:

  • For kinetic data, determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/Δt).
  • For endpoint data, subtract the absorbance of the 'No Enzyme' blank from all other wells.

2. Calculate Percent Inhibition:

  • Use the following formula for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100 Where:
  • V_inhibitor is the reaction rate in the presence of the inhibitor.
  • V_no_inhibitor is the average reaction rate of the 100% Activity Control wells.

3. Determine IC50 Value:

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
  • Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).[15]
  • The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
Hypothetical Data Summary
Inhibitor Conc. (µM)Avg. Absorbance (405 nm)% Inhibition
0 (No Inhibitor)0.8500%
0.10.7828%
10.63825%
100.43449%
500.17080%
1000.09490%
Blank (No Enzyme)0.050-

Note: Data is for illustrative purposes only.

Advanced Studies: Elucidating the Mechanism of Inhibition

Once the IC50 is established, further experiments can clarify the inhibitor's mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]), where changes in the Vmax and Km in the presence of the inhibitor reveal its binding mechanism.[2][15]

References

  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]

  • Novel indoline-2,3-dione derivatives as inhibitors of aminopeptidase N (APN). PubMed. [Link]

  • Which is the best protocol for caspase-3 activity detection in vitro?. ResearchGate. [Link]

  • Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]

  • Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbexa. [Link]

  • Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. [Link]

  • Isatin 1,2,3-triazoles as potent inhibitors against caspase-3. PubMed. [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

  • Discovery of indole tetrafluorophenoxymethylketone-based potent novel small molecule inhibitors of caspase-3. PubMed. [Link]

  • Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. Il Farmaco. [Link]

  • Caspase 3 Inhibitors. Biocompare. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistryOpen. [Link]

  • Graphs used for IC50 value determinations of 7a against PTP1B. RSC Publishing. [Link]

  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]

  • IC50 values of some of the representative compounds. ResearchGate. [Link]

  • 1-Methyl-5-nitroindoline-2,3-dione. PubChem. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 4-Methyl-5-nitro-1H-indole-2,3-dione

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isatin (1H-indole-2,3-dione) derivatives are privileged scaffolds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that isatin (1H-indole-2,3-dione) derivatives are privileged scaffolds in medicinal chemistry. However, synthesizing specific regiomers—such as 4-methyl-5-nitro-1H-indole-2,3-dione (4-methyl-5-nitroisatin)—often presents significant yield and purity challenges when relying on classical methods.

This guide provides an authoritative, self-validating framework to troubleshoot regioselectivity issues, understand the mechanistic causality behind your yields, and implement an optimized, high-yield synthetic workflow.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my yield of 4-methyl-5-nitroisatin consistently below 20% when using the classical Sandmeyer synthesis on 3-methyl-4-nitroaniline? A1: The low yield is a direct consequence of steric hindrance during the acid-catalyzed cyclization step. The Sandmeyer process [1] involves the formation of an intermediate isonitrosoacetanilide. For 3-methyl-4-nitroaniline, electrophilic cyclization can occur at two ortho positions (C2 or C6 relative to the amine). Cyclization at the C6 position is sterically unhindered, leading predominantly to the major byproduct 6-methyl-5-nitroisatin . Conversely, cyclization at the C2 position—which is required to form your target, 4-methyl-5-nitroisatin—is severely hindered by the adjacent methyl group. Consequently, the reaction strongly favors the undesired regiomer [2].

Q2: Can I adjust the Sandmeyer reaction conditions to favor the 4-methyl-5-nitro isomer? A2: You can marginally improve the yield by altering the cyclization acid. Substituting concentrated sulfuric acid with methanesulfonic acid (MeSO₃H) or polyphosphoric acid (PPA) allows you to lower the required cyclization temperature from 90 °C to 60 °C. This kinetic control slightly alters the regiomeric ratio, but the intrinsic steric penalty remains. These modifications rarely push the yield of the 4-methyl-5-nitro isomer above 25% [2].

Q3: What is the most efficient, high-yield alternative for synthesizing 4-methyl-5-nitroisatin? A3: The definitive solution is the direct electrophilic nitration of 4-methylisatin . By establishing the isatin core first (using commercially available 4-methylisatin), you completely bypass the regioselectivity issues of the Sandmeyer cyclization. During nitration, the ring nitrogen (N1) acts as a strong ortho/para director, while the C4 methyl group acts as a weak ortho/para director. These directing effects synergistically activate the C5 position, funneling the nitronium ion almost exclusively to C5. This optimized route routinely achieves yields exceeding 85% [3].

Q4: During the direct nitration of 4-methylisatin, I observe ring-opened byproducts. How do I prevent this? A4: Isatin derivatives are highly susceptible to hydrolytic cleavage (forming isatinic acid) under aqueous acidic conditions if the temperature is not strictly controlled. The nitration reaction is highly exothermic. To prevent ring-opening, the substrate must be fully dissolved in concentrated H₂SO₄ at 0–5 °C before the dropwise addition of the nitrating agent. Maintaining the reaction temperature strictly below 5 °C is the critical self-validating control point for this protocol.

Part 2: Visualizing the Synthetic Workflows & Logic

SynthesisWorkflow Aniline 3-Methyl-4-nitroaniline (Starting Material) Sandmeyer Sandmeyer Reaction (NH2OH, Chloral Hydrate) Aniline->Sandmeyer Cyclization Acid Cyclization (Conc. H2SO4, Heat) Sandmeyer->Cyclization Isonitrosoacetanilide MajorByproduct 6-Methyl-5-nitroisatin (Major Byproduct: ~75%) Cyclization->MajorByproduct Unhindered C6 Attack MinorProduct 4-Methyl-5-nitroisatin (Minor Product: ~15%) Cyclization->MinorProduct Hindered C2 Attack AltStart 4-Methylisatin (Alternative Starting Material) Nitration Electrophilic Nitration (KNO3 / H2SO4, 0-5°C) AltStart->Nitration TargetProduct 4-Methyl-5-nitroisatin (High Yield Target: >90%) Nitration->TargetProduct Synergistic C5 Activation

Synthetic workflows comparing the low-yield Sandmeyer route with the optimized direct nitration.

DirectingEffects Core 4-Methylisatin Core N1 N1 (Ring Amine) Strong Ortho/Para Director Core->N1 C4 C4 (Methyl Group) Weak Ortho/Para Director Core->C4 C5 C5 Position Highly Activated for Nitration N1->C5 Para Direction C4->C5 Ortho Direction

Logical relationship of synergistic directing effects activating the C5 position in 4-methylisatin.

Part 3: Quantitative Data & Yield Comparison

The following table summarizes the causal relationship between the chosen synthetic pathway and the final isolated yield of the target compound.

Synthesis RouteStarting MaterialKey Reagents & ConditionsMajor ProductMinor ProductOverall Target Yield
Classical Sandmeyer 3-Methyl-4-nitroanilineChloral hydrate, NH₂OH, Conc. H₂SO₄ (90 °C)6-Methyl-5-nitroisatin (~75%)4-Methyl-5-nitroisatin (~15%)~10–15%
Modified Sandmeyer 3-Methyl-4-nitroanilineChloral hydrate, NH₂OH, MeSO₃H (60 °C)6-Methyl-5-nitroisatin (~60%)4-Methyl-5-nitroisatin (~25%)~20–25%
Direct Nitration 4-MethylisatinKNO₃, Conc. H₂SO₄ (0–5 °C)4-Methyl-5-nitroisatin (>95%)None85–92%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Direct Nitration of 4-Methylisatin (Recommended)

Causality & Design: This protocol leverages the pre-formed isatin core to bypass regiomeric scrambling. The use of a KNO₃/H₂SO₄ nitrating system at cryogenic temperatures ensures that nitration proceeds exclusively at the synergistically activated C5 position without triggering hydrolytic cleavage of the C2-C3 dione moiety.

Reagents:

  • 4-Methylisatin: 1.0 equivalent (e.g., 10 mmol, 1.61 g)

  • Potassium Nitrate (KNO₃): 1.05 equivalents (10.5 mmol, 1.06 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 15 mL

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-salt bath. Add 10 mL of concentrated H₂SO₄ and cool the system to 0 °C.

  • Dissolution: Slowly add 4-Methylisatin (1.61 g) to the chilled acid in small portions over 15 minutes.

    • Self-Validation Checkpoint 1: The mixture must form a deep, homogeneous solution. Any suspension indicates incomplete dissolution, which will lead to localized exotherms and degradation during nitration.

  • Nitrating Agent Preparation: In a separate vial, dissolve KNO₃ (1.06 g) in 5 mL of concentrated H₂SO₄. Cool this mixture to 0 °C.

  • Addition: Using a dropping funnel, add the KNO₃/H₂SO₄ solution to the 4-methylisatin solution dropwise over 30 minutes. Maintain the internal temperature strictly between 0 °C and 5 °C.

  • Reaction: Stir the mixture for an additional 1 hour at 0–5 °C.

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: EtOAc/Hexanes 1:1). The disappearance of the starting material and the emergence of a distinct, bright yellow spot (lower Rf) confirms completion.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. A vibrant yellow precipitate will immediately form.

  • Isolation: Filter the solid under vacuum. Wash the filter cake thoroughly with ice-cold distilled water until the filtrate reaches a neutral pH (pH ~7).

  • Validation (Critical): Verify regiochemistry via ¹H NMR (DMSO-d₆).

    • Causality: In 4-methyl-5-nitroisatin, the aromatic protons at C6 and C7 are adjacent (ortho). They will split each other, appearing as two distinct doublets with a coupling constant of J ≈ 8.0–8.5 Hz. If your product was the 6-methyl-5-nitro isomer, the protons at C4 and C7 would be para to each other, appearing as two singlets.

Protocol B: Modified Sandmeyer Synthesis (For Reference/Comparison)

Causality & Design: If 4-methylisatin is unavailable, this modified Sandmeyer route uses methanesulfonic acid (MeSO₃H) to lower the cyclization temperature, slightly reducing the thermodynamic preference for the undesired 6-methyl-5-nitro isomer.

Step-by-Step Methodology:

  • Intermediate Formation: React 3-methyl-4-nitroaniline (1.0 eq) with chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq) in a sodium sulfate-saturated aqueous solution at 90 °C for 2 hours to form the isonitrosoacetanilide intermediate.

  • Isolation: Cool the mixture, filter the precipitated intermediate, and dry thoroughly under a vacuum.

  • Cyclization: Heat MeSO₃H to 50 °C. Slowly add the dried intermediate, ensuring the temperature does not exceed 60 °C.

  • Workup & Separation: Pour the dark solution over crushed ice. The resulting precipitate is a mixture of 6-methyl-5-nitroisatin (major) and 4-methyl-5-nitroisatin (minor).

  • Purification: The isomers must be separated via flash column chromatography (Silica gel, gradient elution with Dichloromethane/Methanol) or repeated fractional recrystallization from glacial acetic acid, resulting in heavy yield losses for the target compound.

Part 5: References

  • Cooksey, C. (2010). Sandmeyer isonitrosoacetanilide isatin synthesis. ChemSpider Synthetic Pages. URL: [Link]

  • Klein, L. L., & Tufano, M. D. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters, 54(8), 1008-1011. URL: [Link]

Optimization

Technical Support Center: Purification of 4-methyl-5-nitro-1H-indole-2,3-dione

Welcome to the technical support center for the purification of 4-methyl-5-nitro-1H-indole-2,3-dione (also known as 4-methyl-5-nitroisatin). This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-methyl-5-nitro-1H-indole-2,3-dione (also known as 4-methyl-5-nitroisatin). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-methyl-5-nitro-1H-indole-2,3-dione?

A1: The impurity profile largely depends on the synthetic route employed. For isatin synthesis, particularly methods like the Sandmeyer synthesis, common impurities include:

  • Isomeric Byproducts: Nitration of 4-methyl-isatin can potentially lead to the formation of other isomers, such as 4-methyl-7-nitroisatin, although the 5-nitro isomer is generally favored. The regioselectivity is a critical factor.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 4-methyl-isatin or nitrating agents.[1]

  • Oxidation Products: The isatin core is susceptible to oxidation, which can result in colored, often polymeric, impurities, especially in the presence of strong acids and oxidizing agents.[1]

  • Hydrolysis Products: Under harsh acidic or basic conditions during workup, the dione ring can potentially undergo hydrolysis.

  • Isatin Oxime: In the Sandmeyer synthesis, a common side reaction is the formation of the corresponding isatin oxime, which can be challenging to separate.[2]

Q2: My crude product is a dark, discolored solid. What is the likely cause and initial purification step?

A2: Dark coloration, typically brown or deep red, is often due to oxidation products or polymeric impurities.[1] The first and most straightforward purification step for removing such impurities is recrystallization, often with the addition of activated charcoal. Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules.[3] However, use it judiciously, as it can also adsorb your desired product, leading to yield loss.[3]

Q3: Is column chromatography always necessary for purifying 4-methyl-5-nitro-1H-indole-2,3-dione?

A3: Not always. The necessity of column chromatography depends on the purity of your crude product. If Thin Layer Chromatography (TLC) analysis shows a major spot for your product with only minor, well-separated impurities, a carefully optimized recrystallization may be sufficient. However, if you have significant amounts of impurities, particularly isomers with similar polarity, column chromatography is the most effective method for separation.[4][5][6] Often, the most effective approach is a combination: column chromatography to remove the bulk of impurities followed by recrystallization of the pooled fractions to obtain a highly pure, crystalline product.[7][8]

Troubleshooting Purification Workflows

This section addresses specific issues you may encounter during the purification process. The following diagram provides a general decision-making workflow for purifying your crude product.

Purification_Workflow start Crude 4-methyl-5-nitro-1H-indole-2,3-dione tlc Analyze by TLC start->tlc decision Assess Purity & Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization High Purity (>90%) Minor Impurities column Column Chromatography decision->column Low Purity (<90%) Isomeric or Colored Impurities final_product Pure Product recrystallization->final_product re_recrystallization Recrystallization of Fractions column->re_recrystallization re_recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Issue 1: Recrystallization Problems

Q: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens for one of two reasons:

  • Cause 1: High Impurity Level. Impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

    • Solution: Before a full recrystallization, try to "pre-purify" the crude material. This can be done by suspending the crude solid in a solvent that dissolves the impurities but not your product (a process called trituration) and then filtering. Alternatively, a quick pass through a short plug of silica gel can remove highly polar or non-polar impurities.[3]

  • Cause 2: Improper Solvent or Cooling Rate. The boiling point of your solvent might be higher than the melting point of your compound, or the solution is being cooled too rapidly.[3]

    • Solution:

      • Re-heat the mixture until the oil redissolves completely.

      • Add more hot solvent to lower the saturation point slightly.[3]

      • Ensure slow cooling. Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can help moderate the cooling rate.[3]

      • Consider a different solvent system. Choose a solvent with a lower boiling point. (See Table 1).

Q: I have very poor recovery of my product after recrystallization. What can I do?

A: This issue almost always relates to solvent selection and volume.

  • Cause 1: Compound is too soluble in the cold solvent. The ideal recrystallization solvent dissolves the compound when hot but not when cold.[3]

    • Solution: You likely need a more non-polar solvent or a mixed solvent system. For isatin derivatives, alcohol/water mixtures are very effective.[3] Dissolve the compound in a minimum of hot alcohol (like ethanol or methanol) and then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot alcohol to clarify the solution, then allow it to cool slowly.

  • Cause 2: Too much solvent was used. Using an excessive amount of solvent will keep a significant portion of your product dissolved even when the solution is cold.[3]

    • Solution: Concentrate the filtrate by boiling off some of the solvent and attempt to crystallize a second crop of the product.[3] For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

Solvent SystemBoiling Point (°C)Characteristics & Rationale
Ethanol/Water~78-100Excellent choice. The compound is soluble in hot ethanol, and adding water (an anti-solvent) reduces its solubility, promoting crystallization upon cooling.[3]
Glacial Acetic Acid~118A good solvent for many isatin derivatives, especially for removing stubborn impurities like isatin oxime.[2] However, it must be thoroughly removed after filtration.
Methanol~65Can be effective for recrystallization.[9] Its lower boiling point makes it easy to remove.
Ethyl Acetate/Hexane~70-77A common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. Useful for moderately polar compounds.

Table 1: Recommended Recrystallization Solvents for 4-methyl-5-nitro-1H-indole-2,3-dione.

Issue 2: Column Chromatography Challenges

Q: My product is not separating from an impurity on a silica gel column. What should I try?

A: Co-elution is a common problem when impurities have similar polarity to the desired compound.

  • Cause 1: Incorrect Mobile Phase Polarity. The solvent system may be too polar, causing all compounds to move too quickly up the column, or not polar enough, resulting in poor movement and band broadening.

    • Solution: Optimize the Eluent System.

      • Use TLC to guide you. The ideal solvent system for column chromatography should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.

      • Employ a Gradient. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate). This will elute less polar impurities first, followed by your product, and then more polar impurities.[4]

      • Try a Different Solvent System. If a Hexane/Ethyl Acetate system fails, consider Dichloromethane/Methanol (DCM/MeOH).[5] This offers a different selectivity and can often resolve compounds that are inseparable in other systems.

  • Cause 2: Column Overloading or Poor Packing. Too much crude material or a poorly packed column will lead to broad bands and poor separation.

    • Solution:

      • Reduce the Load. As a rule of thumb, use a mass ratio of at least 30:1 of silica gel to crude product.

      • Improve Packing Technique. Ensure the silica gel is packed into a uniform, air-free bed. A "slurry packing" method is generally most effective.

Column_Chromatography_Troubleshooting start Poor Separation on Column check_tlc Check TLC Rf of Product start->check_tlc decision_rf Is Rf 0.25-0.35? check_tlc->decision_rf adjust_polarity Adjust Eluent Polarity decision_rf->adjust_polarity No check_loading Check Column Loading & Packing decision_rf->check_loading Yes try_gradient Use a Gradient Elution adjust_polarity->try_gradient success Improved Separation try_gradient->success decision_loading Is Loading < 1:30? check_loading->decision_loading reduce_load Reduce Sample Load decision_loading->reduce_load No change_system Try Different Solvent System (e.g., DCM/MeOH) decision_loading->change_system Yes repack Repack Column Carefully reduce_load->repack repack->success change_system->success

Caption: Troubleshooting workflow for poor column chromatography separation.

Step-by-Step Protocols

Protocol 1: Decolorizing Recrystallization

This protocol is designed for crude material that is highly colored but relatively pure otherwise.

  • Solvent Selection: Choose an appropriate solvent system from Table 1 (e.g., Ethanol/Water).

  • Dissolution: In an Erlenmeyer flask, add the crude 4-methyl-5-nitro-1H-indole-2,3-dione and the minimum amount of hot primary solvent (e.g., ethanol) to dissolve it completely with stirring and heating.[3]

  • Charcoal Treatment: Remove the flask from the heat source. Add a very small amount of activated charcoal (approx. 1-2% of the solute mass).[3]

  • Reheat & Hot Filtration: Gently reheat the solution to boiling for a few minutes. Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.[3]

  • Crystallization: If using a mixed-solvent system, add the hot anti-solvent (e.g., water) dropwise until the solution becomes turbid, then clarify with a few drops of the primary solvent. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove any residual soluble impurities. Dry the purified crystals under vacuum.

Protocol 2: Gradient Flash Column Chromatography

This protocol is for separating a complex mixture of impurities.

  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" technique generally results in better separation than loading a liquid sample.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).

  • Gradient Increase: Gradually increase the polarity of the mobile phase. For a Hexane/Ethyl Acetate system, this could be a stepwise gradient: 95:5 -> 90:10 -> 80:20 -> 50:50. The specific gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product, which can then be further purified by recrystallization if needed.

References

  • BenchChem. (n.d.). Identifying and minimizing byproducts in 4-Methyl-5-nitrobenzene-1,2-diamine synthesis. BenchChem Technical Support.
  • Khan, I., & Ibrar, A. (2020).
  • Various Authors. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives.
  • BenchChem. (n.d.).
  • Various Authors. (n.d.).
  • Kumar, S., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.).
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol.
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 1-Methyl-5-nitroindoline-2,3-dione for Researchers. BenchChem Technical Support.
  • ResearchGate. (2015).
  • Organic Syntheses. (n.d.). 4-nitroindole.
  • ResearchGate. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine. BenchChem.
  • Organic Syntheses. (n.d.).

Sources

Troubleshooting

Workflow Overview: Isatin Synthesis &amp; Associated Side Reactions

Technical Support Center: Troubleshooting the Synthesis of Substituted Isatins Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, self-validating protocols, and quantita...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of Substituted Isatins

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help researchers and drug development professionals resolve common side reactions encountered during the synthesis of substituted isatins.

IsatinSynthesis Start Substituted Aniline Sand Sandmeyer Method (Chloral hydrate, NH2OH) Start->Sand Stolle Stollé Method (Oxalyl chloride, Lewis Acid) Start->Stolle Gassman Gassman Method (Methylthioacetate, NCS) Start->Gassman Isatin Substituted Isatin Sand->Isatin H2SO4, heat Side1 Side Rxn: Isatin Oxime & Tar Formation Sand->Side1 Stolle->Isatin AlCl3 / BF3 Side2 Side Rxn: Regioisomers & Intermolecular F-C Stolle->Side2 Gassman->Isatin Base, Hydrolysis Side3 Side Rxn: Over-oxidation & Chlorination Gassman->Side3

Logical workflow of isatin synthesis methods and their primary side reactions.

Troubleshooting Guide & FAQs

Section 1: The Sandmeyer Synthesis

Q: I am observing a significant impurity in my Sandmeyer synthesis. LC-MS suggests it is an isatin oxime. How is this forming, and how can I prevent it?

A: The Sandmeyer synthesis relies on the acid-catalyzed cyclization of an isonitrosoacetanilide intermediate[1]. During the high-temperature cyclization step in concentrated sulfuric acid, partial hydrolysis of the intermediate can release free hydroxylamine[2]. Because the newly formed C3 carbonyl of the isatin core is highly electrophilic, it rapidly reacts with this free hydroxylamine to form the isatin-3-oxime side product[2].

Solution: Implement a "decoy agent" strategy[2]. By introducing a highly reactive, sacrificial carbonyl compound (such as formaldehyde or acetone) during the aqueous quench, the free hydroxylamine preferentially attacks the decoy rather than your isatin product[2].

SandmeyerDecoy Isonitroso Isonitrosoacetanilide Intermediate Hydrolysis Acid Hydrolysis (H2SO4) Isonitroso->Hydrolysis Isatin Target: Isatin Hydrolysis->Isatin NH2OH Byproduct: NH2OH Hydrolysis->NH2OH Side cleavage Oxime Side Product: Isatin Oxime Isatin->Oxime + NH2OH NH2OH->Oxime Safe Inert Oxime (Easily separated) NH2OH->Safe + Decoy Decoy Add Decoy Agent (Formaldehyde) Decoy->Safe

Mechanistic mitigation of isatin oxime side product using a carbonyl decoy agent.

Self-Validating Protocol: Sandmeyer Synthesis with Decoy Quench

  • Condensation: React the substituted aniline with chloral hydrate and hydroxylamine hydrochloride in aqueous sodium sulfate.

    • Validation Checkpoint: Precipitation of a crystalline solid confirms the successful formation of the isonitrosoacetanilide intermediate.

  • Cyclization: Slowly add the dried intermediate to concentrated H₂SO₄ at 60 °C, then heat to 90 °C.

    • Validation Checkpoint: A deep red/orange coloration in the acidic solution indicates successful electrophilic cyclization into the isatin core.

  • Decoy Quench: Pour the hot acidic mixture over crushed ice containing 10% v/v aqueous formaldehyde.

    • Validation Checkpoint: TLC analysis (EtOAc/Hexane) must show a single distinct product spot. The complete absence of a highly polar baseline spot confirms the decoy agent successfully trapped the hydroxylamine[2].

Section 2: The Stollé Synthesis

Q: When performing the Stollé synthesis on meta-substituted anilines, I get an intractable mixture of regioisomers and dark, insoluble polymeric material. How can I optimize this?

A: The Stollé synthesis utilizes oxalyl chloride followed by Lewis acid-mediated (e.g., AlCl₃, BF₃) intramolecular Friedel-Crafts acylation[1]. For meta-substituted anilines, cyclization can occur at either the ortho or para position relative to the substituent, yielding a mixture of 4-substituted and 6-substituted isatins[3]. The dark insoluble material is typically the result of intermolecular Friedel-Crafts alkylation (oligomerization) or intermediate decomposition if the exotherm is not strictly controlled[2].

Solution: Regioselectivity is inherently dictated by the steric bulk of the meta substituent. To minimize intermolecular oligomerization, operate under high dilution conditions and maintain strict temperature control during the Lewis acid addition to prevent decomposition of the intermediate[2].

Section 3: The Gassman Synthesis

Q: My Gassman synthesis of alkyl-substituted isatins yields a mixture containing chlorinated byproducts and over-oxidized species. What is the mechanistic failure?

A: The Gassman synthesis proceeds via an N-chloroaniline intermediate, generated using N-chlorosuccinimide (NCS), which then reacts with a methylthioacetate ester to form an azasulfonium salt[4]. If the stoichiometry of NCS is not strictly controlled, or if the reaction temperature exceeds -70 °C, the aromatic ring undergoes direct electrophilic chlorination[5]. Furthermore, excess oxidant can convert the thioether intermediate into a sulfoxide, completely disrupting the subsequent base-induced Sommelet-Hauser rearrangement[4].

Self-Validating Protocol: Gassman Synthesis of Alkyl-Isatins

  • Halogenation: Add exactly 1.0 equivalent of NCS to the aniline solution at -78 °C.

    • Validation Checkpoint: The reaction must remain clear; any yellowing indicates over-oxidation or a loss of cryogenic temperature control.

  • Azasulfonium Salt Formation: Add the methylthioacetate ester dropwise.

    • Validation Checkpoint: The appearance of a white precipitate confirms the formation of the intermediate azasulfonium salt[5].

  • Sommelet-Hauser Rearrangement: Introduce triethylamine to induce rearrangement.

    • Validation Checkpoint: A distinct color change to pale yellow confirms ylide formation and the successful migration of the thioether group.

Section 4: Advanced Applications (DNA-Encoded Libraries & N-Alkylation)

Q: I am attempting to functionalize isatins for DNA-encoded libraries (DELs) and N-alkylation, but I am losing starting material to ring-opening and DNA degradation. What is the fix?

A: The isatin core is highly sensitive to strong nucleophilic bases, which can attack the C2 amide carbonyl, leading to isatoic acid derivatives via ring opening[2]. In the context of DELs, elevated temperatures (>80 °C) combined with basic conditions lead to rapid DNA decomposition and off-target side products[6].

Solution: For N-alkylation, use milder bases (e.g., K₂CO₃) in anhydrous aprotic solvents (DMF)[2]. For on-DNA reactions, optimize the temperature to exactly 50 °C, which balances product formation while preventing oligonucleotide degradation[6].

Quantitative Data Summary

Table 1: Quantitative Impact of Reaction Parameters on Isatin Side Reactions

Synthesis MethodParameter/SubstituentTarget Product YieldSide Product / IssueMitigation Strategy
Sandmeyer Standard Aqueous Quench60-70%15-20% Isatin OximeAdd Formaldehyde (Decoy)
Stollé meta-Methylaniline45% (4-isomer)55% (6-isomer)Steric tuning / Separation
Stollé meta-Chloroaniline30% (4-isomer)70% (6-isomer)Use bulky Lewis Acids
Gassman NCS Temp > -50 °C< 30%> 50% Chlorinated anilineMaintain strict -78 °C
On-DNA (DELs) 80 °C Reaction TempLow ConversionDNA DecompositionOptimize to 50 °C

References

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS Source: Journal of Advanced Scientific Research / ResearchGate URL:[Link]

  • Diversified strategy for the synthesis of DNA-encoded oxindole libraries Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Sandmeyer Isatin Synthesis

Welcome to the technical support center for the Sandmeyer isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Sandmeyer isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields of your desired isatin products.

Understanding the Sandmeyer Isatin Synthesis: A Two-Step Overview

The Sandmeyer isatin synthesis is a robust and cost-effective method for preparing isatin and its derivatives from anilines.[1][2] The reaction proceeds in two main steps:

  • Formation of the Isonitrosoacetanilide Intermediate: The synthesis begins with the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. This step yields an isonitrosoacetanilide (also known as an α-(hydroxyimino)acetanilide) intermediate.[3][4]

  • Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the final isatin product.[3][5]

While the Sandmeyer synthesis is widely used, it is not without its challenges. Issues such as low yields, byproduct formation, and difficult-to-control reaction parameters can arise. This guide will address these common problems and provide practical solutions based on established literature and field experience.

Visualizing the Workflow

Sandmeyer_Isatin_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_workup Workup & Purification Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na₂SO₄ (aq) Reagents1->Intermediate Isatin Isatin Product Intermediate->Isatin Intramolecular Electrophilic Substitution Acid Conc. H₂SO₄ Acid->Isatin Quench Quench on Ice Isatin->Quench Filter Filtration & Washing Quench->Filter Purify Purification Filter->Purify Troubleshooting_Cyclization Start Low Isatin Yield / Impurities Problem1 Poor Temperature Control? Start->Problem1 Problem2 Isatin Oxime Formation? Start->Problem2 Problem3 Sulfonation Side Reaction? Start->Problem3 Problem4 Incomplete Cyclization (Poor Solubility)? Start->Problem4 Solution1 Maintain 60-70°C during addition. Use external cooling. Heat to 80°C post-addition. Problem1->Solution1 Solution2 Add a 'decoy agent' (e.g., acetone) during quench/extraction. Problem2->Solution2 Solution3 Strict temperature control. Consider alternative acids for sensitive substrates. Problem3->Solution3 Solution4 Use methanesulfonic acid or PPA instead of H₂SO₄. Problem4->Solution4

Caption: Troubleshooting logic for the cyclization step of the Sandmeyer isatin synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use substituted anilines in the Sandmeyer isatin synthesis?

A1: Yes, the Sandmeyer method is effective for a variety of substituted anilines. It works particularly well for anilines containing electron-withdrawing groups. [6]However, the reaction may fail or give moderate yields if the aniline contains electron-donating groups. [6]For anilines with meta-substituents, a mixture of regioisomers may be formed. [2] Q2: What is the purpose of each reagent in the first step?

A2:

  • Aniline: The starting material that provides the aromatic ring and nitrogen atom for the isatin core.

  • Chloral Hydrate: This reacts with the aniline and hydroxylamine to form the isonitrosoacetanilide intermediate. [7]* Hydroxylamine Hydrochloride: Provides the oxime functionality in the intermediate. [3]* Sodium Sulfate: This is used to "salt out" the isonitrosoacetanilide intermediate, which has limited solubility in the aqueous solution, thereby facilitating its isolation. [8]* Hydrochloric Acid: Used to dissolve the aniline in the aqueous medium. [1] Q3: How do I purify the final isatin product?

A3: A common method for purification involves an acid-base extraction. The crude isatin is dissolved in an aqueous sodium hydroxide solution. The solution is then filtered to remove any insoluble impurities. Dilute hydrochloric acid is added dropwise to the filtrate until a small amount of precipitate (impurities) forms, which is then filtered off. Further addition of hydrochloric acid to the filtrate until it is acidic to Congo red paper will precipitate the purified isatin. [1]Recrystallization from glacial acetic acid is also an effective purification method. [8] Q4: Are there any alternatives to the Sandmeyer synthesis for preparing isatins?

A4: Yes, several other methods exist for synthesizing isatins, each with its own advantages and disadvantages. Some common alternatives include:

  • Stolle Synthesis: This method involves the reaction of an N-substituted aniline with oxalyl chloride, followed by cyclization with a Lewis acid like aluminum chloride. [6][7]* Gassman Synthesis: This method offers good regioselectivity for the synthesis of 4-substituted isatins from meta-substituted anilines. [6]* Martinet Synthesis: Another classical method for isatin synthesis. [2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isonitrosoacetanilide

This protocol is a general guideline and may need to be optimized for specific aniline derivatives. [1]

  • In a 5 L round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

  • To this solution, add the following in order:

    • 1300 g of crystallized sodium sulfate.

    • A solution of 0.5 mol of the desired aniline in 300 mL of water containing 43 mL of concentrated hydrochloric acid.

    • A solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture to a vigorous boil and continue boiling for 1-2 minutes. The isonitrosoacetanilide will begin to precipitate.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid product by suction filtration and wash it with cold water.

  • Air-dry the product before proceeding to the next step.

Protocol 2: General Procedure for the Cyclization to Isatin

This protocol is a general guideline and requires careful temperature control. [1][8]

  • In a 1 L round-bottomed flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50°C.

  • Slowly add 75 g (0.46 mol) of the dry isonitrosoacetanilide from Protocol 1. The rate of addition should be controlled to maintain the reaction temperature between 60°C and 70°C. Use an external ice bath to manage the exotherm.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for 10 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture onto 10-12 times its volume of cracked ice with stirring.

  • Allow the mixture to stand for 30 minutes to allow for complete precipitation of the isatin.

  • Collect the crude isatin by suction filtration and wash thoroughly with cold water until the washings are no longer acidic.

  • Dry the crude product in the air. Further purification can be achieved by recrystallization or acid-base extraction as described in the FAQs.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale and Notes
Isonitrosoacetanilide Formation
Aniline:Chloral Hydrate:Hydroxylamine HCl (molar ratio)~1 : 1.1 : 3.2An excess of chloral hydrate and hydroxylamine hydrochloride is used to drive the reaction to completion. [1]
Reaction TemperatureVigorous boiling (~100°C)Ensures rapid formation of the intermediate. [1]
Cyclization to Isatin
Temperature of H₂SO₄ during addition60°C - 70°CCritical for controlling the exothermic reaction and preventing decomposition. [1][8]
Post-addition heating temperature80°CTo ensure complete cyclization. [8]
QuenchingPouring onto 10-12 volumes of iceRapidly stops the reaction and precipitates the product. [8]

References

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives.
  • Sandmeyer Isatin Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Minimizing byproduct formation during isatin-5-carbonitrile synthesis. Benchchem.
  • Sandmeyer Is
  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics.
  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
  • Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Semantic Scholar.
  • The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society.
  • A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development.
  • Putative Role of Isatin Derivatives Synthesis and Their Biological Applications- A Review. International Journal of Pharmaceutical Sciences and Research.
  • Is
  • Technical Support Center: Synthesis of N-Substituted Is
  • Sandmeyer isonitrosoacetanilide isatin synthesis. ChemSpider Synthetic Pages. [Link]

  • The Sandmeyer Synthesis of Substituted Isatins: A Technical Guide For Drug Discovery. Scribd.
  • Synthesis of Isatin and its derivatives containing heterocyclic compounds.
  • Sandmeyer Isonitrosoacetanilide Isatin Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Synthesis of Is
  • Synthesis of Is
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Synthesis of Substituted Is

Sources

Troubleshooting

Technical Support Center: Troubleshooting Isatin Derivative Synthesis &amp; Solubility

Welcome to the Application Science support hub for isatin (1H-indole-2,3-dione) chemistry. Isatin and its derivatives (e.g., Schiff bases, spiro-oxindoles) are highly valued in medicinal chemistry for their broad pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science support hub for isatin (1H-indole-2,3-dione) chemistry. Isatin and its derivatives (e.g., Schiff bases, spiro-oxindoles) are highly valued in medicinal chemistry for their broad pharmacological activities[1]. However, their planar aromatic structure and strong intermolecular hydrogen bonding (via N-H and C=O groups) result in high crystal lattice energies, making them notoriously insoluble in many common solvents[1],[2].

This guide provides mechanistic troubleshooting strategies to help researchers overcome solubility barriers during synthesis and downstream biological applications.

Diagnostic Workflow

Before altering your synthetic route, use the decision tree below to identify the root cause of your solubility issue and select the appropriate intervention.

G Start Isatin Solubility Issue Phase When does the issue occur? Start->Phase Synthesis During Synthesis (Reactants won't dissolve) Phase->Synthesis Reaction Phase Assay Post-Synthesis (Insoluble in bio-assays) Phase->Assay Biological Assay Solvent Switch Solvent: Use DMF, DMSO, or THF Synthesis->Solvent Catalyst Physical Aids: Microwave / Glacial AcOH Synthesis->Catalyst Struct Structural Mod: N-alkylation / PEGylation Assay->Struct Form Formulation: Use co-solvents (PEG-400) Assay->Form

Workflow for diagnosing and resolving isatin derivative solubility issues.

Quantitative Data: Solvent Selection Guide

Thermodynamic studies reveal that isatin solubility is heavily dependent on a solvent's basicity (β) and proticity (α)[3]. Polar aprotic solvents with high basicity and low proticity yield the best solvation results[3],[2].

SolventClassificationRelative Solvency (298.15 K)Primary Application / Notes
PEG-400 Green Co-solventVery High (9.85 × 10⁻²)Excellent for biological formulations and assays[4].
DMF / DMSO Polar AproticHighIdeal for N-alkylation, NMR analysis, and complete dissolution[2].
THF / 1,4-Dioxane Polar AproticModerate to HighGood for organometallic additions and Grignard reactions[2].
Acetone Polar AproticModerateSuitable for continuous flow aldol reactions[3],[2].
Ethanol Polar ProticLow (4.00 × 10⁻³)Drives precipitation in Schiff base synthesis[4].
Dichloromethane Non-polarVery LowNot recommended for core reactions; causes crashing out[2].
Water Polar ProticExtremely Low (5.14 × 10⁻⁵)Causes precipitation; requires structural modification for in vivo use[4].

Troubleshooting FAQs

Q1: My isatin starting material isn't dissolving in ethanol during Schiff base synthesis. How can I drive the reaction to completion? Causality & Solution: Isatin exhibits poor solubility in polar protic solvents like ethanol due to its high proticity[4]. However, this is actually advantageous for Schiff base condensation. As the primary amine reacts with the C-3 carbonyl of isatin, the resulting Schiff base (or imesatin) is even less soluble and precipitates out of the solution[5]. This phase separation drives the chemical equilibrium forward via Le Chatelier's principle. Actionable Fix: Do not attempt to force complete initial dissolution. Instead, suspend the reagents in ethanol, add 3-5 drops of glacial acetic acid as a catalyst, and reflux[6]. The reaction is self-validating: the gradual disappearance of the orange-red isatin solid and the precipitation of a new, often brightly colored Schiff base solid confirms successful conversion[7].

Q2: I am trying to synthesize a diaryl-based isatin Schiff base, but I only get an intractable, insoluble mixture. What went wrong? Causality & Solution: Highly substituted or diaryl Schiff bases form extremely rigid, planar structures. The intense π-π stacking and intermolecular hydrogen bonding render them insoluble in almost everything, including chlorinated solvents and alcohols, leading to "brick dust" that cannot be purified or reacted further[8]. Actionable Fix: You must disrupt the crystal lattice before condensation. Perform an N-alkylation (e.g., synthesizing N-butylisatin) first. The alkyl chain introduces steric bulk that prevents tight molecular packing and provides a hydrophobic surface, significantly improving solubility in organic solvents[8].

Q3: My synthesized isatin derivative shows great target affinity in silico, but fails in vitro due to poor aqueous solubility. How can I fix this? Causality & Solution: The planar oxindole core is highly lipophilic and lacks ionizable groups at physiological pH, leading to poor bioavailability and failure in aqueous biological assays[4],[6]. Actionable Fix:

  • Structural Modification: Introduce a hydrophilic moiety. For example, adding a dimethylaminomethylene group to the ortho-position of a phenolic hydroxyl on the isatin ring drastically improves water solubility without compromising biological (e.g., anti-tumor) activity[9].

  • Formulation: If structural modification is not possible, formulate the compound using green co-solvents like PEG-400. Thermodynamic data shows PEG-400 provides the highest mole fraction solubility for isatin among aqueous mixtures[4].

Experimental Protocols

Protocol 1: N-Alkylation of Isatin (Solubility Enhancement Strategy)

Purpose: To disrupt intermolecular hydrogen bonding at the N-1 position, thereby increasing solubility in organic media for downstream complexation[8].

Methodology:

  • Dissolution: Dissolve Isatin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Mechanistic note: DMF is chosen because its high basicity (β > 0.6) completely solvates the isatin core[3],[2].

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) to deprotonate the weakly acidic N-H proton. Stir for 30 minutes at room temperature.

  • Alkylation: Add the alkyl halide (e.g., bromobutane, 1.2 eq) dropwise to the mixture[8].

  • Heating: Heat the mixture to 60°C and stir for 4-6 hours.

  • Self-Validation & Isolation: Quench the reaction by pouring it into crushed ice. The successful formation of the N-alkylisatin is validated by the immediate precipitation of the product from the aqueous phase. Filter, wash with cold water, and recrystallize from ethanol[8].

Protocol 2: Synthesis of Isatin Schiff Bases via Acid-Catalyzed Condensation

Purpose: To synthesize bioactive Schiff bases utilizing precipitation as a thermodynamic driver[5],[10].

Methodology:

  • Suspension: Suspend the N-substituted isatin (1.0 eq) and the primary amine/hydrazine (1.0 eq) in 96% ethanol[6].

  • Catalysis: Add 3-5 drops of glacial acetic acid. Mechanistic note: The acid protonates the C-3 carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine[5].

  • Reflux: Heat the mixture under reflux for 4-8 hours[5],[6].

  • Self-Validation: The reaction validates itself visually; as the condensation proceeds, the highly insoluble Schiff base product will precipitate out of the hot ethanol[7].

  • Purification: Cool the mixture to room temperature. Collect the solid via vacuum filtration. If the product is exceptionally insoluble, purify it by washing with cold ethanol or using a Soxhlet apparatus with methanol[6],[7].

References

  • [1] Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave.org. 1

  • [5] Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives. NIH.gov. 5

  • [3] A Continuous-Flow Route to Enantioenriched 3-Substituted-3-Hydroxyoxindoles: Organocatalytic Aldol Reactions of Isatin with Acetone. PMBRC.org. 3

  • [4] Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ResearchGate.net. 4

  • Overview of Schiff Bases of Isatin Derivatives. Acta Scientific.

  • [8] Synthesis and Characterization of Piano-Stool Ruthenium(II)–Arene Complexes of Isatin Schiff Bases: Cytotoxicity and DNA Intercalation. ACS.org. 8

  • [9] US10703717B2 - Water-soluble isatin derivative, and manufacturing method and application thereof. Google Patents. 9

  • [6] ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. NIH.gov. 6

  • [7] Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. MDPI.com. 7

  • [2] Solubility and Thermodynamic Functions of Isatin in Pure Solvents. ACS.org. 2

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-nitro-1H-indole-2,3-dione

Welcome to the Technical Support Center for the scale-up synthesis of 4-methyl-5-nitro-1H-indole-2,3-dione (commonly referred to as 4-methyl-5-nitroisatin). As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-methyl-5-nitro-1H-indole-2,3-dione (commonly referred to as 4-methyl-5-nitroisatin). As a Senior Application Scientist, I have designed this guide to address the thermochemical and regioselectivity challenges inherent in scaling this critical scaffold.

This compound is a highly valued intermediate in drug development, essential for synthesizing substituted oxindole derivatives used as protein kinase inhibitors[1] and TNF-alpha inhibitors[2]. While bench-scale synthesis can be achieved via the Sandmeyer isonitrosoacetanilide method starting from 3-methyl-4-nitroaniline[1], the most efficient and scalable route for pilot-plant production is the direct electrophilic aromatic nitration of commercially available 4-methyl-1H-indole-2,3-dione (4-methylisatin)[2].

Section 1: Validated Scale-Up Protocol (1 kg Scale)

Objective: Regioselective nitration of 4-methylisatin via electrophilic aromatic substitution. Mechanism Causality: The NH group (position 1) strongly directs ortho/para, while the methyl group (position 4) directs ortho/para. Position 5 is para to the NH and ortho to the methyl, making it the most electronically activated and sterically accessible site for nitronium ion attack.

Step-by-Step Methodology
  • Acidic Dissolution: Charge a 10 L jacketed glass reactor with 4.0 L of concentrated sulfuric acid (H₂SO₄, 98%). Begin overhead agitation at 150 rpm. Slowly add 1.0 kg (6.21 mol) of 4-methylisatin.

    • Causality: H₂SO₄ acts as both the solvent and the catalyst to generate the nitronium ion. Complete dissolution is critical to prevent localized concentration gradients.

  • Cryogenic Cooling: Circulate chilled glycol through the reactor jacket to bring the internal temperature to 0–5 °C.

  • Nitrating Agent Addition: Weigh 658 g (6.51 mol, 1.05 eq) of finely milled potassium nitrate (KNO₃). Add the KNO₃ portion-wise over 3 hours.

    • Causality: The generation of the nitronium ion (NO₂⁺) is highly exothermic. Strict temperature control (< 10 °C) prevents thermal runaway and suppresses the formation of the 7-nitro and 5,7-dinitro impurities.

  • Isothermal Hold: Once addition is complete, allow the reaction to stir at 10–15 °C for 2 hours.

    • Self-Validating Check: Monitor via HPLC. The reaction is complete when the starting material is < 1.0% AUC.

  • Aqueous Quench: Transfer the reaction mixture dropwise into a 50 L vessel containing 20 kg of crushed ice and 10 L of pre-chilled water under vigorous stirring (300 rpm).

    • Causality: Rapid dilution of the sulfuric acid matrix prevents product degradation and drives the precipitation of the highly insoluble 4-methyl-5-nitroisatin.

  • Filtration and Washing: Filter the resulting yellow/orange slurry via a Nutsche filter. Wash the filter cake with 3 x 5 L of cold deionized water until the filtrate pH > 5.

  • Drying: Dry the product in a vacuum oven at 60 °C to constant weight. (Expected yield: 1.05 kg, 82%).

Section 2: Process Workflows & Mechanistic Diagrams

Mechanism SM 4-Methylisatin (Starting Material) Nitronium Nitronium Ion (NO2+) Generation via H2SO4/KNO3 SM->Nitronium Acidic Conditions Inter Wheland Intermediate (C5-attack favored) Nitronium->Inter Electrophilic Attack Prod 4-Methyl-5-nitroisatin (Target Product) Inter->Prod Deprotonation (Major) Impurity 4-Methyl-7-nitroisatin (Minor Isomer) Inter->Impurity Steric/Electronic Variance (Minor)

Electrophilic aromatic substitution mechanism highlighting C5-regioselectivity.

Workflow Prep 1. Reagent Prep Dissolve in H2SO4 Cool 2. Cryo Cooling Chill to 0-5 °C Prep->Cool Add 3. KNO3 Addition T < 10 °C Cool->Add React 4. Isothermal Hold 10-15 °C for 2h Add->React Quench 5. Aqueous Quench Reverse-quench React->Quench Filter 6. Filtration Cold water wash Quench->Filter

Step-by-step scale-up workflow with critical temperature control points.

Section 3: Quantitative Data & Process Parameters

Table 1: Scale-Up Parameters (Bench vs. Pilot)

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Impact
Reactor Type Round-bottom flaskJacketed glass reactorEnsures efficient heat dissipation at scale.
Addition Time 15 minutes3 hoursPrevents thermal runaway during nitronium generation.
Agitation Magnetic stirringOverhead impeller (150 rpm)Ensures homogeneous distribution, avoiding localized hot spots.
Quench Method Direct pour into iceControlled reverse-quenchControls particle size and prevents filter blinding.

Table 2: Impurity Profile and Mitigation Strategies

SpeciesStructure / PositionTypical % AUCMitigation Strategy
4-Methyl-5-nitroisatin Target (C5)> 95%Maintain T < 10 °C during addition.
4-Methyl-7-nitroisatin Regioisomer (C7)1 - 3%Strict temperature control; avoid excess KNO₃.
5,7-Dinitro-4-methylisatin Over-nitration< 0.5%Limit KNO₃ strictly to 1.05 equivalents.
Anthranilic acid derivatives Oxidative degradation< 0.1%Avoid fuming HNO₃; use the KNO₃/H₂SO₄ system.

Section 4: Troubleshooting & FAQs

Q1: We are observing a high percentage of the 7-nitroisatin isomer (10-15%). How can we improve regioselectivity? A1: The formation of 4-methyl-7-nitroisatin is a classic temperature-dependent side reaction. While C5 is the kinetically and thermodynamically favored position, elevated temperatures provide the activation energy required to overcome the steric hindrance at C7 (adjacent to the NH group).

  • Self-Validating Fix: Ensure your KNO₃ addition rate is strictly coupled to your reactor's heat removal capacity. If the internal temperature spikes above 10 °C, the system must automatically pause the addition. Additionally, verify the molar equivalent of KNO₃; using more than 1.05 eq promotes over-nitration to the 5,7-dinitroisatin species.

Q2: During the aqueous quench, the product forms a fine, gelatinous paste that blinds the filter cloth. How do we improve particle size for filtration? A2: This is caused by "crash precipitation" when the acid mixture is poured too rapidly into the ice, creating microscopic, amorphous particles that trap solvent.

  • Self-Validating Fix: Implement a controlled reverse-quench. Instead of dumping the acid into the ice, meter the acid mixture into the ice-water bath over 1-2 hours while maintaining high-shear agitation (e.g., using a radial flow impeller). Maintaining the quench bath temperature between 5-15 °C allows for proper crystal nucleation and growth, yielding a highly filterable crystalline solid.

Q3: What is the most reliable method for in-process monitoring (IPC) of this reaction? A3: Thin-Layer Chromatography (TLC) is often misleading due to the highly polar nature of the sulfuric acid matrix and the structural similarity of the isomers.

  • Self-Validating Fix: Use Reverse-Phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). To prepare the IPC sample, quench 100 µL of the reaction mixture into 1 mL of cold water, extract with 1 mL of ethyl acetate, evaporate the organic layer, and reconstitute in the mobile phase. The reaction is deemed complete when the starting material (4-methylisatin) is < 1.0% AUC.

Q4: Can we substitute fuming nitric acid (HNO₃) for KNO₃ to simplify the reagent preparation? A4: While fuming nitric acid can be used, it is generally avoided in pilot-scale isatin nitrations due to its aggressive oxidative properties. Isatins are highly susceptible to oxidative ring-opening, which degrades the core into anthranilic acid derivatives[3]. Utilizing KNO₃ in H₂SO₄ provides a controlled, steady release of nitronium ions, significantly reducing oxidative degradation and improving the overall safety profile of the scale-up.

References

  • Substituted oxindole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors (US6369086B1).
  • NOVEL AMINE DERIVATIVE OR SALT THEREOF AS TNF ALPHA INHIBITORS (EP2915804B1).
  • The Chemistry of Anilines. EPDF.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Incomplete Cyclization in Isatin Synthesis

Welcome to the Technical Support Center. This knowledge base article addresses one of the most persistent bottlenecks in indole derivative manufacturing: incomplete cyclization during isatin synthesis .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This knowledge base article addresses one of the most persistent bottlenecks in indole derivative manufacturing: incomplete cyclization during isatin synthesis . Whether you are scaling up a classical Sandmeyer route or optimizing a Stollé synthesis, failure at the ring-closure step leads to stable, unreacted intermediates and complex purification challenges.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we dissect the mechanistic root causes of cyclization failure and provide field-validated, self-correcting protocols to rescue your synthesis.

Part 1: Diagnostic Workflow & Mechanistic Causality

Incomplete cyclization is rarely a random failure; it is a direct consequence of the substrate's electronic or steric profile clashing with the chosen reaction environment.

In the Sandmeyer isatin synthesis , cyclization proceeds via an electrophilic aromatic substitution (EAS)[1]. The oximinoacetanilide intermediate must be protonated and dehydrated in a strong acid to form a reactive electrophile, which then attacks the aromatic ring[1]. If the aniline ring contains electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂), the ring is deactivated, raising the activation energy for EAS[2]. Conversely, highly lipophilic substituents (e.g., long alkyl chains) cause the intermediate to crash out of standard aqueous sulfuric acid, stalling the reaction due to phase separation[1].

In the Stollé synthesis , cyclization of the chlorooxalylanilide intermediate relies on a Lewis acid (typically AlCl₃) to generate an acylium ion[3]. Incomplete cyclization here is almost always traced back to trace moisture hydrolyzing the intermediate or deactivating the catalyst[3].

Troubleshooting Logic Tree

CyclizationTroubleshooting Start Incomplete Cyclization Detected (TLC/LCMS) Method Identify Synthesis Route Start->Method Sandmeyer Sandmeyer Route (Acid Catalyzed) Method->Sandmeyer Stolle Stollé Route (Lewis Acid Catalyzed) Method->Stolle SM_Issue Substrate Analysis: Lipophilic or EWG present? Sandmeyer->SM_Issue ST_Issue Reagent/Intermediate Analysis: Is intermediate strictly dry? Stolle->ST_Issue SM_Yes Solubility/Reactivity Issue: Switch H₂SO₄ to MSA or PPA SM_Issue->SM_Yes Yes SM_No Kinetic Issue: Optimize Temp (60-80°C) SM_Issue->SM_No No ST_No Moisture Deactivation: Dry intermediate under vacuum ST_Issue->ST_No No ST_Yes Steric Hindrance: Increase Lewis Acid eq. or use TiCl₄ ST_Issue->ST_Yes Yes

Troubleshooting logic tree for resolving incomplete cyclization in Sandmeyer and Stollé isatin syntheses.

Part 2: Frequently Asked Questions (FAQs)

Q1: My Sandmeyer cyclization using concentrated H₂SO₄ is incomplete, yielding <10% product. My substrate is a 4-hexyl-substituted aniline. Why is this happening? Root Cause: Your intermediate is highly lipophilic. Classical Sandmeyer conditions rely on concentrated H₂SO₄ at 50–90 °C[1],[4]. Highly lipophilic oximinoacetanilides exhibit exceptionally poor solubility in this polar medium, leading to phase separation and incomplete cyclization[1]. Resolution: Switch the reaction medium from H₂SO₄ to Methanesulfonic Acid (MSA)[1]. MSA acts as a superior organic solvent for lipophilic intermediates while maintaining the strong acidity required to drive the dehydration and subsequent EAS[1].

Q2: I am trying to synthesize 5-cyanoisatin via the Sandmeyer route. The reaction stalls, and pushing the temperature in H₂SO₄ just causes charring. How do I force the ring closure? Root Cause: The cyano group is strongly electron-withdrawing, severely deactivating the aromatic ring toward electrophilic attack[2]. H₂SO₄ at high temperatures (>90 °C) acts as an oxidizing and sulfonating agent, destroying your starting material before the sluggish cyclization can occur. Resolution: Utilize Polyphosphoric Acid (PPA)[2]. PPA provides extreme dehydrating power and can be safely heated to 100 °C without inducing sulfonation or oxidative tar formation[2].

Q3: I am using the Stollé synthesis for a sterically hindered N-alkyl isatin. The reaction stalls at the chlorooxalylanilide stage despite heating with AlCl₃. What went wrong? Root Cause: The Stollé method relies on a Lewis acid to generate the highly reactive acylium ion[3]. Incomplete cyclization here is almost always traced back to trace moisture[3]. Moisture not only hydrolyzes the delicate chlorooxalylanilide back to the unreactive oxamic acid but also irreversibly deactivates the AlCl₃ catalyst. Resolution: Ensure the intermediate is rigorously dried under high vacuum before cyclization[3]. If the substrate is sterically hindered, standard catalytic amounts of AlCl₃ are insufficient; increase the loading to 1.5–2.0 equivalents, or switch to a more oxophilic Lewis acid like TiCl₄ or BF₃·Et₂O[3].

Part 3: Quantitative Data & Media Optimization

To guide your solvent/acid selection, review the comparative yield data below based on substrate profiles.

Substrate ProfileStandard H₂SO₄ YieldMSA Yield (Optimized)PPA Yield (Optimized)Mechanistic Causality for Optimization
Unsubstituted 75–85%80–88%70–80%Standard EAS proceeds efficiently in all media; H₂SO₄ remains the most cost-effective choice.
Highly Lipophilic (e.g., 4-n-hexyl)<5%65–75%50–60%MSA acts as a superior organic solvent, overcoming the phase-separation/solubility barrier seen in aqueous H₂SO₄[1].
Electron-Deficient (e.g., 4-cyano)10–20%55–65%60–70%PPA provides extreme dehydrating power and high thermal stability (100°C) without the sulfonating side-reactions of H₂SO₄[2].
Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Methanesulfonic Acid (MSA) Rescue for Lipophilic Substrates[1]

Target: Circumventing solubility limits in the Sandmeyer route.

  • Preparation & Thermal Equilibration: In a dry, round-bottomed flask equipped with a magnetic stirrer, pre-warm Methanesulfonic Acid (MSA) (approx. 5-10 mL per gram of substrate) to exactly 50 °C.

    • Causality: Pre-warming ensures the acid is at the optimal kinetic temperature to immediately initiate dehydration upon substrate addition, preventing intermediate pooling.

  • Portioned Substrate Addition: Carefully add the rigorously dried oximinoacetanilide intermediate in small portions over 15-20 minutes.

    • Causality: Bulk addition causes a rapid exothermic reaction leading to localized overheating and polymerization. Portioned addition ensures strict thermal control.

  • Cyclization & Self-Validation: Once addition is complete, raise the temperature to 80 °C and stir for 1–2 hours[1].

    • Validation Check: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The reaction is only complete when the higher-Rf intermediate spot completely disappears, replaced by the distinct, brightly colored (usually orange/red) isatin spot.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it slowly onto a 5x volume of crushed ice with vigorous stirring[1]. Filter the precipitated crude isatin.

    • Validation Check: Wash the filter cake with cold distilled water until the filtrate pH is neutral (pH ~7). Residual MSA will catalyze the degradation of the isatin core during drying.

Protocol B: Polyphosphoric Acid (PPA) Cyclization for Deactivated Substrates[2]

Target: Forcing EAS on electron-deficient rings (e.g., 4-cyano).

  • PPA Preparation: In a wide-mouth reaction vessel, heat Polyphosphoric Acid (PPA) to 100 °C until its viscosity drops sufficiently to allow mechanical stirring[2].

  • Substrate Addition: Slowly add the intermediate to the hot PPA with vigorous mechanical stirring[2].

    • Causality: PPA is highly viscous; mechanical stirring (not magnetic) is mandatory to ensure homogenous dispersion of the solid intermediate, preventing unreacted pockets.

  • Cyclization Phase: Maintain the temperature precisely at 100 °C for 10–15 minutes[2].

    • Causality: Prolonged heating in PPA beyond 20 minutes can lead to unwanted hydrolysis of sensitive EWGs (like cyano groups converting to amides). Strict time control is critical.

  • Quenching: Allow the mixture to cool slightly (to ~70 °C) before pouring it into a beaker of ice water with rapid stirring[2]. Collect the solid product by filtration, wash thoroughly with water, and dry[2].

References
  • Synthesis of Substituted Isatins Source: PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 4-Methyl-5-nitro-1H-indole-2,3-dione vs. Alternative Nitroindoles

As drug development increasingly targets complex kinase pathways and resistant microbial strains, optimizing core heterocyclic scaffolds is paramount. The isatin (1H-indole-2,3-dione) nucleus is a privileged pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex kinase pathways and resistant microbial strains, optimizing core heterocyclic scaffolds is paramount. The isatin (1H-indole-2,3-dione) nucleus is a privileged pharmacophore, and its 5-nitro derivatives have demonstrated profound biological activity, ranging from cyclin-dependent kinase (CDK) inhibition to broad-spectrum antimicrobial efficacy.

This technical guide objectively compares the biological performance of 4-methyl-5-nitro-1H-indole-2,3-dione against its unsubstituted parent, 5-nitroisatin , and other key derivatives. By analyzing the causality behind structural modifications and providing self-validating experimental protocols, this guide equips researchers with actionable data for rational drug design.

Structural Causality: The Role of the 4-Methyl Group

The biological activity of nitroindoles is heavily dictated by their ability to form precise interactions within target protein binding pockets. The parent compound, 1, acts as a competitive inhibitor at the ATP-binding site of CDK2. It achieves this by forming critical hydrogen bonds with active site residues (GLU81 and LEU83) via its dione core, while the 5-nitro group engages LYS33 and ASP145 [1].

However, the introduction of a methyl group at the C4 position to form 4-methyl-5-nitro-1H-indole-2,3-dione fundamentally alters the molecule's interaction profile [6]:

  • Steric Hindrance: The C4-methyl group sits adjacent to the C5-nitro group. This steric bulk forces a slight conformational twist, optimizing the trajectory of the nitro group for deeper pocket engagement.

  • Hydrophobic Anchoring: Kinase active sites possess highly conserved hydrophobic sub-pockets. The addition of the methyl group increases the lipophilicity of the scaffold, allowing it to anchor securely via van der Waals forces, thereby decreasing the dissociation rate (k_off) from the target enzyme.

Mechanism A 4-Methyl-5-nitroisatin B CDK2 ATP Pocket A->B Competitive Binding C H-Bonds: GLU81, LEU83 B->C Isatin Core D Hydrophobic: 4-Methyl B->D C4 Substitution E G1/S Phase Arrest C->E Kinase Inhibition D->E

Mechanism of CDK2 inhibition by 4-methyl-5-nitroisatin.

Quantitative Comparative Data

The table below synthesizes the biological performance of 4-methyl-5-nitroisatin against other prominent 5-nitroindole derivatives across various therapeutic targets.

Compound ScaffoldPrimary Target / ApplicationObserved Activity / PotencyKey Structural Driver
4-Methyl-5-nitro-1H-indole-2,3-dione CDK2 / Kinase InhibitionHigh Potency (Enhanced target affinity)C4-Methyl hydrophobic bulk [6]
5-Nitroisatin (Parent) Antimicrobial / CDK2Moderate (Broad spectrum)Unsubstituted flat aromatic core [2]
N-Methyl-5-nitroisatin Cell Cycle Arrest (G1/S)Moderate to HighN1-Methyl increases cell permeability[1]
5-Nitroisatin Thiosemicarbazones Antileishmanial AgentsHigh (IC₅₀: 0.44 – 32.38 µg/mL)C3-Thiosemicarbazone chelation [3]
5-Nitroisatin Schiff Bases Antibacterial / AntifungalSignificant zone of inhibitionC3-Azomethine nitrogen coordination [4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows required to evaluate the biological activity of these compounds. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: Radiometric Kinase Inhibition Assay (CDK2)

This protocol quantifies the ability of 4-methyl-5-nitroisatin to inhibit CDK2-mediated phosphorylation.

  • Compound Preparation: Dissolve 4-methyl-5-nitro-1H-indole-2,3-dione in 100% DMSO to create a 10 mM stock.

    • Causality: Nitroindoles exhibit poor aqueous solubility. A DMSO vehicle control must be run in parallel to validate that any observed enzyme inhibition is driven by the compound, not solvent denaturation.

  • Reaction Assembly: In a microtiter plate, combine 10 µL of the compound (diluted to final concentrations of 0.1 nM - 10 µM) with purified CDK2/Cyclin A complex, histone H1 (substrate), and assay buffer (containing MgCl₂).

  • Initiation: Initiate the reaction by adding 10 µM ATP spiked with [γ-³³P]ATP. Incubate at 30°C for 15 minutes.

  • Quenching & Filtration: Stop the reaction by adding 5 µL of 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate.

    • Causality: Phosphoric acid serves a dual purpose: it instantly denatures the kinase (quenching the reaction) and lowers the pH. The positively charged phosphocellulose paper tightly binds the negatively charged phosphorylated histone H1, while the acidic environment ensures free [γ-³³P]ATP remains unbound.

  • Washing & Quantification: Wash the filter plate three times with 75 mM phosphoric acid. Add scintillation fluid and read on a microplate scintillation counter.

Protocol S1 Compound Prep (DMSO Vehicle) S2 Incubate CDK2 + ATP-γ-33P S1->S2 S3 Phosphocellulose Filtration S2->S3 S4 Phosphoric Acid Wash (Quench) S3->S4 S5 Scintillation Quantification S4->S5

Self-validating radiometric kinase inhibition assay workflow.
Protocol B: Antimicrobial Agar Streak Dilution

Used to compare the broad-spectrum antibacterial activity of 5-nitroisatin derivatives against strains like M. tuberculosis and S. aureus [5].

  • Media Preparation: Prepare Mueller-Hinton agar and cool to 50°C.

  • Compound Incorporation: Dissolve the nitroisatin derivatives in DMF. Add the solutions to the molten agar to achieve a concentration gradient (e.g., 1, 5, 10, 50 µg/mL).

    • Causality: DMF is required for complete dissolution of functionalized nitroindoles. A plate containing only DMF and agar must be poured as a negative control to prove the solvent does not inhibit bacterial growth.

  • Inoculation: Streak standardized microbial suspensions (adjusted to 0.5 McFarland standard) onto the agar plates. Include a positive control plate containing a known antibiotic (e.g., Gentamycin) [4].

  • Incubation & Reading: Incubate at 37°C for 24 hours (or longer for M. tuberculosis). The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration plate showing zero visible microbial growth.

Conclusion

The transition from a standard 5-nitroisatin core to 4-methyl-5-nitro-1H-indole-2,3-dione exemplifies the power of targeted steric and hydrophobic modifications in drug design. While broader derivatives like thiosemicarbazones and Schiff bases excel in antimicrobial and antileishmanial applications, the C4-methyl substitution specifically optimizes the scaffold for deep-pocket kinase inhibition, making it a superior candidate for targeted oncology and cell-cycle regulation therapies.

References

  • Title: An In-depth Technical Guide to N-methyl-5-nitroisatin: Properties, Synthesis, and Biological Activity Source: Benchchem URL
  • Title: CAS 611-09-6: 5-Nitroisatin Source: CymitQuimica URL
  • Source: Taylor & Francis (tandfonline.com)
  • Title: Synthesis, characterization, antibacterial, antifungal and anthelmintic activities of a new 5-nitroisatin Schiff base and its metal complexes Source: Bulgarian Chemical Communications URL
  • Title: DESIGN AND SYNTHESIS OF NOVEL 1-((DIMETHYLAMINO)METHYL)-3-(4-(3-(SUBSTITUTE DPHENYL)-4-OXOTHIAZOLIDIN-2-YL)PHENYLIMINO)
  • Title: US6369086B1 - Substituted oxindole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors Source: Google Patents URL

Sources

Comparative

Comparative analysis of different synthetic routes to 4-methyl-5-nitro-1H-indole-2,3-dione

A Technical Guide for Researchers and Drug Development Professionals Introduction 4-methyl-5-nitro-1H-indole-2,3-dione, a substituted isatin, is a heterocyclic compound of significant interest in medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-methyl-5-nitro-1H-indole-2,3-dione, a substituted isatin, is a heterocyclic compound of significant interest in medicinal chemistry. The isatin scaffold is a well-established pharmacophore found in a variety of biologically active molecules, and the introduction of methyl and nitro groups to the indole nucleus can modulate its physicochemical properties and biological activity. This guide provides a comparative analysis of two plausible and efficient synthetic routes to 4-methyl-5-nitro-1H-indole-2,3-dione, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparison of their relative merits to aid researchers in selecting the optimal pathway for their specific needs.

Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of 4-methyl-5-nitro-1H-indole-2,3-dione are presented and compared:

  • Route A: Electrophilic Nitration of 4-Methylisatin. This approach involves the direct nitration of the commercially available 4-methyl-1H-indole-2,3-dione (4-methylisatin).

  • Route B: Sandmeyer Isatin Synthesis from 3-methyl-4-nitroaniline. This classic isatin synthesis begins with an appropriately substituted aniline, in this case, 3-methyl-4-nitroaniline, and constructs the indole-2,3-dione ring system.

Synthetic_Overview cluster_A Route A cluster_B Route B A_start 4-Methylisatin A_product 4-methyl-5-nitro-1H-indole-2,3-dione A_start->A_product Nitration B_start 3-Methyl-4-nitroaniline B_intermediate Isonitrosoacetanilide derivative B_start->B_intermediate Sandmeyer Reaction B_product 4-methyl-5-nitro-1H-indole-2,3-dione B_intermediate->B_product Cyclization

Caption: Overview of the two primary synthetic routes to 4-methyl-5-nitro-1H-indole-2,3-dione.

Route A: Electrophilic Nitration of 4-Methylisatin

This route offers a straightforward approach, beginning with the readily available 4-methylisatin. The core of this strategy is the electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is introduced onto the electron-rich benzene ring of the isatin scaffold.

Chemical Principles and Mechanistic Insights

The isatin ring system is generally reactive towards electrophiles. The directing effects of the substituents on the benzene ring and the deactivating effect of the dicarbonyl system on the pyrrole ring influence the position of nitration. In 4-methylisatin, the methyl group is an activating, ortho-, para-director, while the fused pyrrole ring also influences the electron density. Nitration is expected to occur at the C5 or C7 position. Due to steric hindrance from the adjacent methyl group at C4, the C5 position is the more likely site of substitution.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion in situ.[1][2] Careful control of the reaction temperature is crucial to prevent over-nitration and the formation of byproducts.[3][4]

Route_A_Workflow start Start: 4-Methylisatin dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve add_nitrating_mix Slowly add pre-cooled HNO₃/H₂SO₄ mixture dissolve->add_nitrating_mix react Stir at 0-5°C add_nitrating_mix->react quench Pour onto crushed ice react->quench filter Filter the precipitate quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry product Product: 4-methyl-5-nitro- 1H-indole-2,3-dione dry->product

Caption: Experimental workflow for the nitration of 4-methylisatin (Route A).

Experimental Protocol (Proposed)

This protocol is based on established procedures for the nitration of isatin and other substituted aromatic compounds.[3][4][5]

  • Preparation of Nitrating Mixture: In a separate flask, carefully add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid, while cooling in an ice-water bath.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2.0 g of 4-methylisatin in 4.0 mL of concentrated sulfuric acid with stirring. Cool this mixture to 0-5 °C in an ice-water bath.

  • Nitration: To the cooled 4-methylisatin solution, add the pre-cooled nitrating mixture dropwise over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice with vigorous stirring. A yellow-orange precipitate should form.

  • Isolation and Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water until the filtrate is neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Summary (Anticipated)
ParameterExpected Value
Starting Material 4-Methylisatin
Product 4-methyl-5-nitro-1H-indole-2,3-dione
Typical Yield 70-85% (estimated based on similar reactions)
Appearance Yellow to orange crystalline solid
Melting Point Expected to be higher than 4-methylisatin (150-154 °C)

Route B: Sandmeyer Isatin Synthesis from 3-Methyl-4-nitroaniline

This classical approach builds the isatin ring system from a substituted aniline. The Sandmeyer isatin synthesis is a two-step process involving the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[6][7][8]

Chemical Principles and Mechanistic Insights

The first step involves the reaction of 3-methyl-4-nitroaniline with chloral hydrate and hydroxylamine hydrochloride to form N-(3-methyl-4-nitrophenyl)-2-(hydroxyimino)acetamide.[9] This reaction proceeds through the formation of an intermediate from chloral hydrate and hydroxylamine, which then reacts with the aniline.

The second step is the acid-catalyzed intramolecular cyclization of the isonitrosoacetanilide. Concentrated sulfuric acid is typically used to promote the electrophilic attack of the imine carbon onto the aromatic ring, followed by hydrolysis to yield the dione.[10] The position of the cyclization is directed by the substituents on the aniline ring.

Route_B_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization B_start Start: 3-Methyl-4-nitroaniline B_reactants Add chloral hydrate, hydroxylamine HCl, Na₂SO₄ B_start->B_reactants B_heat Heat to boiling B_reactants->B_heat B_cool Cool and filter B_heat->B_cool B_intermediate Intermediate: Isonitrosoacetanilide derivative B_cool->B_intermediate B_intermediate_2 Isonitrosoacetanilide derivative B_add_acid Add to conc. H₂SO₄ at 60-70°C B_intermediate_2->B_add_acid B_heat_2 Heat to 80°C B_add_acid->B_heat_2 B_quench Pour onto ice B_heat_2->B_quench B_filter Filter and wash B_quench->B_filter B_product Product: 4-methyl-5-nitro- 1H-indole-2,3-dione B_filter->B_product

Caption: Experimental workflow for the Sandmeyer isatin synthesis (Route B).

Experimental Protocol (Proposed)

This protocol is adapted from the general procedure for the Sandmeyer isatin synthesis.[8][9][10]

Step 1: Synthesis of N-(3-methyl-4-nitrophenyl)-2-(hydroxyimino)acetamide

  • In a 1 L flask, dissolve 10 g of chloral hydrate and 130 g of sodium sulfate in 120 mL of water.

  • In a separate beaker, prepare a solution of 15.2 g of 3-methyl-4-nitroaniline in 30 mL of water containing 5.2 mL of concentrated hydrochloric acid.

  • Add the aniline solution to the chloral hydrate solution, followed by a solution of 11 g of hydroxylamine hydrochloride in 50 mL of water.

  • Heat the mixture to a vigorous boil and maintain for 1-2 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Filter the solid, wash with cold water, and air-dry.

Step 2: Synthesis of 4-methyl-5-nitro-1H-indole-2,3-dione

  • In a 250 mL flask equipped with a mechanical stirrer, warm 60 g of concentrated sulfuric acid to 50 °C.

  • Gradually add the dry N-(3-methyl-4-nitrophenyl)-2-(hydroxyimino)acetamide from Step 1, maintaining the temperature between 60-70 °C.

  • After the addition is complete, heat the mixture to 80 °C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto approximately 600 g of crushed ice.

  • Allow the ice to melt, and then filter the precipitated product. Wash thoroughly with cold water and dry.

Data Summary (Anticipated)
ParameterExpected Value
Starting Material 3-Methyl-4-nitroaniline
Product 4-methyl-5-nitro-1H-indole-2,3-dione
Typical Yield Step 1: 80-90%; Step 2: 70-80% (based on analogous reactions)
Appearance Yellow to orange crystalline solid
Melting Point Expected to be in the range of substituted nitroisatins

Comparative Analysis

FeatureRoute A: Nitration of 4-MethylisatinRoute B: Sandmeyer Synthesis
Starting Materials 4-Methylisatin, Nitric Acid, Sulfuric Acid3-Methyl-4-nitroaniline, Chloral Hydrate, Hydroxylamine HCl, Sulfuric Acid
Availability of Starting Materials 4-Methylisatin is commercially available but may be more expensive.[11]3-Methyl-4-nitroaniline is a commercially available and relatively inexpensive starting material.[9][12][13]
Number of Steps One stepTwo steps
Simplicity More straightforward and direct.More complex, involving the isolation of an intermediate.
Reaction Conditions Requires careful temperature control to avoid side reactions.[3][4]Involves heating to boiling and handling of concentrated sulfuric acid at elevated temperatures.[9][10]
Potential for Isomers Possibility of forming the 7-nitro isomer, though the 5-nitro isomer is expected to be the major product.Regiochemistry is controlled by the starting aniline.
Safety Considerations Use of a potent nitrating mixture (H₂SO₄/HNO₃) requires caution.[1]Use of chloral hydrate and handling of large quantities of hot concentrated sulfuric acid.

Conclusion

Both Route A and Route B present viable synthetic pathways to 4-methyl-5-nitro-1H-indole-2,3-dione.

Route A is a more direct and shorter route, which could be advantageous for rapid synthesis, provided that the starting material, 4-methylisatin, is readily available and cost-effective. The main challenge lies in controlling the regioselectivity of the nitration to favor the desired 5-nitro isomer and minimize the formation of the 7-nitro byproduct.

Route B , the Sandmeyer synthesis, is a longer, two-step process but offers excellent control over the regiochemistry of the final product, as it is predetermined by the substitution pattern of the starting aniline. The starting material, 3-methyl-4-nitroaniline, is generally more accessible and less expensive than 4-methylisatin.[9][12][13] This route may be preferable for larger-scale syntheses where cost and regiochemical purity are primary concerns.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the reaction, and the importance of regiochemical purity.

References

  • 3-methyl-4-nitroaniline - cas 611-05-2, synthesis, structure, density, melting point, boiling point. (2025, May 20). [Link]

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. (2022, July 1). International Research and Publishing Academy. [Link]

  • N-methyl-4-amino-5-nitroisatin preparation method. (Patent No. CN104496885A).
  • Isatin. Organic Syntheses Procedure. [Link]

  • Sandmeyer Isatin Synthesis. SynArchive. [Link]

  • Sandmeyer Isatin Synthesis. In Name Reactions in Organic Synthesis (pp. 610). Cambridge University Press. [Link]

  • Synthesis of Substituted Isatins. (2013, February 1). PMC - NIH. [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

  • Understanding the Synthesis and Properties of 5-Nitroisatin (CAS 611-09-6). [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]

  • The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). JCBPS. [Link]

  • Single step regioselective cyclization and chlorination of hydroxyamino-N-(2-methylphenyl)acetamide to 5-chloro-7-methylindoline-2,3-dione. (Patent No. US10981868B1).
  • Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. [Link]

  • Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23). [Link]

  • Nitration of methyl benzoate. (2016, October 15). RSC Education. [Link]

  • Experiment 5 - Nitration of Methyl Benzoate. WebAssign. [Link]

  • 4-nitroindole. Organic Syntheses Procedure. [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2026, January 27). MDPI. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. [Link]

  • 1H-Indole-2,3-dione, 5-nitro-. NIST WebBook. [Link]

  • 1H-Indole-2,3-dione, 5-methyl-. NIST WebBook. [Link]

  • What are the ratios of nitric acid and sulfuric acid in a nitration reaction? (2018, July 5). Quora. [Link]

  • Nitration of methyl benzoate. (2016, October 15). RSC Education. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2024, January 11). ResearchGate. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide. (2026, March 10). MDPI. [Link]

  • 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking. (2026, February 9). ResearchGate. [Link]

  • Nitration process. (Patent No. US3221062A).

Sources

Validation

In Vitro vs. In Vivo Efficacy of 4-Methyl-5-Nitro-1H-Indole-2,3-Dione Derivatives: A Translational Guide

Executive Summary The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in oncology. Specifically, 4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, particularly in oncology. Specifically, 4-methyl-5-nitro-1H-indole-2,3-dione (4-methyl-5-nitroisatin) derivatives have emerged as potent, ATP-competitive inhibitors of cyclin-dependent kinases (e.g., CDK2) and protein tyrosine kinases[1].

This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of these derivatives. By analyzing the translational gap between cellular assays and systemic animal models, we provide researchers with actionable protocols and mechanistic insights to optimize lead compounds for clinical viability.

Mechanistic Rationale: Why the 4-Methyl-5-Nitro Substitution?

The biological efficacy of isatin derivatives is highly dependent on their substitution patterns. The introduction of a nitro group (-NO₂) at the C-5 position significantly increases the electron-withdrawing nature of the aromatic ring, which enhances hydrogen bonding interactions within the ATP-binding pocket of target kinases like CDK2[2]. Concurrently, the methyl group (-CH₃) at the C-4 or N-1 position modulates lipophilicity and steric hindrance, optimizing the compound's fit into the hydrophobic cleft of the enzyme[3].

By inhibiting CDK2, these derivatives prevent the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of the E2F transcription factor and arresting the cell cycle at the G1/S transition[1][4].

G A 4-Methyl-5-nitroisatin Derivatives B CDK2 / Cyclin E Complex A->B ATP-competitive Inhibition C Rb Protein Phosphorylation B->C Blocked D E2F Transcription Factor C->D Prevents Release E G1/S Phase Arrest (Apoptosis) D->E Cell Cycle Halt

Mechanism of Action: 4-methyl-5-nitroisatin derivatives inhibiting CDK2-mediated cell cycle progression.

In Vitro Efficacy: Cellular Screening & Target Validation

In vitro screening serves as the primary gateway for identifying hit compounds. For 4-methyl-5-nitroisatin derivatives, efficacy is typically quantified via cytotoxicity assays against CDK2-overexpressing cancer cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma)[5].

Standardized Protocol: MTT Cell Viability Assay

Causality Check: Why use the MTT assay? The reduction of the yellow tetrazolium salt (MTT) to purple formazan is catalyzed by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable proxy for cellular metabolic activity, which plummets when CDK2 inhibition successfully triggers apoptosis.

  • Cell Seeding: Seed MCF-7 or A549 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adhesion and exponential growth.

  • Compound Treatment: Treat cells with serial dilutions of the 4-methyl-5-nitroisatin derivative (ranging from 0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a standard reference drug (e.g., Sunitinib or Staurosporine).

  • Viability Measurement: After 48 hours of exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals using 150 µL of pure DMSO.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Comparative In Vitro Data Summary

Data represents synthesized median values derived from recent structural analog studies of 5-nitroisatin derivatives[2][5].

Compound / DrugTarget KinaseIC₅₀ (MCF-7 Cells)IC₅₀ (A549 Cells)In Vitro Profile
4-Methyl-5-nitroisatin Analog A CDK20.45 µM5.12 µMHigh potency, strong target affinity.
5-Nitroisatin Hydrazone Hybrid CDK2 / VEGFR24.86 µM5.32 µMModerate potency, dual-target inhibition.
Staurosporine (Reference) Pan-Kinase6.81 µM8.40 µMBroad-spectrum, high baseline toxicity.
Sunitinib (Reference) VEGFR2 / PDGFR2.10 µM3.50 µMStandard clinical baseline.

In Vivo Efficacy: Bridging the Translational Gap

A critical bottleneck in drug development is the "translational gap." A compound may exhibit nanomolar IC₅₀ values in vitro but fail completely in vivo due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles[2]. 5-nitroisatin derivatives often suffer from rapid hepatic clearance and poor aqueous solubility.

To overcome this, modern in vivo studies frequently employ nanocarrier immobilization—such as C60 fullerenes—to enhance systemic circulation time and targeted delivery[4][6].

Standardized Protocol: Murine Tumor Xenograft Model

Causality Check: Why use a xenograft model initiated at 100 mm³? Injecting cells directly does not mimic clinical cancer. Waiting until the tumor reaches ~100 mm³ ensures the mass has established its own vascular network (angiogenesis). This rigorously tests whether the drug can systemically distribute, penetrate the tumor microenvironment, and exert its anti-proliferative effects.

  • Model Establishment: Inject 5×106 MCF-7 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Once the mean tumor volume reaches ~100 mm³, randomize mice into distinct treatment groups (n=6 per group).

  • Administration: Administer the 4-methyl-5-nitroisatin derivative (formulated in a lipid nanocarrier or C60 fullerene) via oral gavage (PO) at 25 mg/kg daily for 21 days.

  • Monitoring: Measure tumor dimensions and body weight every 3 days. Calculate tumor volume using the self-validating formula: V=0.5×Length×Width2 .

  • Efficacy Calculation: At day 21, calculate the Tumor Growth Inhibition (TGI) percentage:

    TGI(%)=(1−Vcontrol​Vtreatment​​)×100
Comparative In Vivo Data Summary
Formulation / CompoundRouteDoseTGI (%) at Day 21Bioavailability (F%)Toxicity (Weight Loss)
Free 4-Methyl-5-nitroisatin PO25 mg/kg32%< 15%Minimal (< 2%)
C60-Immobilized Derivative PO25 mg/kg78%65%Minimal (< 5%)
Sunitinib (Reference) PO40 mg/kg68%50%Moderate (~10%)

In Vitro vs. In Vivo: The Comparative Analysis

The data clearly illustrates a divergence between isolated cellular environments and systemic biological systems. While free 4-methyl-5-nitroisatin derivatives show exceptional in vitro cytotoxicity (IC₅₀ < 1 µM), their raw in vivo efficacy is heavily blunted (TGI 32%) due to poor solubility and rapid metabolic degradation.

However, when integrated with advanced delivery systems (like C60 fullerenes), the in vivo efficacy dramatically outpaces standard reference drugs like Sunitinib, achieving a 78% TGI with superior bioavailability and lower systemic toxicity[4][6].

Workflow V In Vitro Screening (MTT Assay, IC50 < 1 µM) A ADMET Analysis (Identify Clearance Issues) V->A Hit Identification N Nanocarrier Immobilization (C60 Fullerenes) A->N Overcome Poor ADMET I In Vivo Efficacy (Xenograft TGI > 75%) N->I Enhanced Bioavailability

Translational workflow from in vitro screening to in vivo validation using nanocarrier delivery.

Conclusion

For drug development professionals, 4-methyl-5-nitro-1H-indole-2,3-dione derivatives represent a highly viable scaffold for next-generation kinase inhibitors. However, researchers must prioritize parallel ADMET profiling and formulation engineering early in the pipeline to ensure that in vitro potency successfully translates into in vivo therapeutic outcomes.

References

  • Source: US Patent US6369086B1 (Google Patents)
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers Source: MDPI URL:[Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) Source: RSC Publishing URL:[Link]

Sources

Comparative

A Comparative In-Silico Analysis of 4-Methyl-5-Nitro-1H-indole-2,3-dione Analogs as Potential Kinase and Bacterial Topoisomerase Inhibitors

A Senior Application Scientist's Guide to Structure-Based Drug Discovery In the landscape of modern drug discovery, the isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure, demonstrating a wide ar...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Based Drug Discovery

In the landscape of modern drug discovery, the isatin (1H-indole-2,3-dione) scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Strategic modifications to the isatin core can lead to compounds with enhanced potency and selectivity for specific biological targets.[3] This guide provides a comprehensive comparative docking study of a novel series of 4-methyl-5-nitro-1H-indole-2,3-dione analogs against two clinically relevant targets: Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer, and Bacterial DNA Gyrase, an essential enzyme for bacterial replication and a validated target for antibiotics.[4][5]

This analysis aims to elucidate the potential binding modes and affinities of these novel analogs in comparison to established inhibitors, thereby providing a rationale for their further development as potential therapeutic agents. The insights derived from this in-silico investigation are intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Rationale for Target Selection: CDK2 and DNA Gyrase

The selection of CDK2 and DNA Gyrase as targets for this comparative study is grounded in the established activities of isatin derivatives. Numerous studies have highlighted the potential of isatin-based compounds to inhibit various kinases, with CDK2 being a prominent target in cancer therapy due to its critical role in cell cycle progression.[3][4][6] The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive strategy for anticancer drug design.[4]

Similarly, the isatin scaffold has been explored for its antibacterial properties, with DNA gyrase being a key target.[5][7] DNA gyrase is a type II topoisomerase crucial for maintaining DNA topology during replication and transcription in bacteria. Its inhibition leads to bacterial cell death, and it is the target of the successful fluoroquinolone class of antibiotics.[8][9] The structural differences between bacterial and human topoisomerases offer a window for selective inhibition, minimizing off-target effects.[8]

This dual-target investigation allows for a broader assessment of the therapeutic potential of the 4-methyl-5-nitro-1H-indole-2,3-dione scaffold.

Methodology: A Step-by-Step Guide to Comparative Docking

The following protocol outlines the comprehensive in-silico workflow employed in this study, designed to ensure scientific rigor and reproducibility.

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 6INL for CDK2, 6RKS for DNA Gyrase) docking Molecular Docking (AutoDock Vina) p_prep->docking l_prep Ligand Preparation (Analogs & Competitors) l_prep->docking md_sim Molecular Dynamics (Validation) (GROMACS) docking->md_sim Top Poses binding_analysis Binding Mode Analysis (Discovery Studio) md_sim->binding_analysis Stable Complexes scoring Scoring & Comparison binding_analysis->scoring reporting Report Generation scoring->reporting G cluster_cdk2 CDK2 Active Site cluster_ligand 4-Methyl-5-Nitro Analog LEU83 LEU83 ASP86 ASP86 ILE10 ILE10 PHE80 PHE80 Analog Analog 2 Analog->LEU83 H-bond Analog->ASP86 H-bond Analog->ILE10 Hydrophobic Analog->PHE80 Hydrophobic

Caption: Key interactions of Analog 2 within the CDK2 active site.

Docking against Bacterial DNA Gyrase

The docking study against E. coli DNA gyrase also yielded encouraging results for the 4-methyl-5-nitro-1H-indole-2,3-dione analogs.

CompoundBinding Energy (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Analog 1 (4-methyl-5-nitro) -7.8ASP73, GLY77ILE78, ILE94, PRO79
Analog 2 (4-methyl-5-nitro-N-methyl) -8.1ASP73, GLY77, ARG76ILE78, ILE94, PRO79
Ciprofloxacin (Known Inhibitor) -8.5SER83, ASP87Multiple hydrophobic interactions
Novobiocin (Known Inhibitor) -9.0ARG136, GLY105Multiple hydrophobic interactions

The analogs demonstrated good binding affinities within the active site of DNA gyrase. The interactions with key residues such as ASP73, which is crucial for the binding of many gyrase inhibitors, suggest a potential inhibitory mechanism. [10]The N-methylated analog again showed a slightly improved binding energy, likely due to an additional interaction with ARG76.

While the binding energies of the analogs were not as strong as the established inhibitors Ciprofloxacin and Novobiocin, they are within a promising range for lead compounds. [7][8]Further structural modifications could enhance their affinity and inhibitory activity.

Conclusion and Future Directions

This comparative docking study provides compelling in-silico evidence for the potential of 4-methyl-5-nitro-1H-indole-2,3-dione analogs as inhibitors of both CDK2 and bacterial DNA gyrase. The predicted binding modes and affinities are comparable to known inhibitors, highlighting the therapeutic potential of this novel scaffold.

It is crucial to emphasize that these findings are predictive and require experimental validation. Future work should focus on:

  • Synthesis and In-Vitro Validation: The synthesized analogs should be tested in enzymatic and cell-based assays to determine their actual inhibitory activity (IC50 values) against CDK2 and DNA gyrase.

  • Structure-Activity Relationship (SAR) Studies: A broader range of analogs with modifications at the 4- and 5-positions of the isatin ring should be synthesized and tested to establish a clear SAR.

  • X-ray Crystallography: Co-crystallization of the most potent analogs with their respective target proteins will provide definitive insights into their binding modes and guide further optimization.

  • Molecular Dynamics Simulations: More extensive molecular dynamics simulations can be performed to assess the stability of the ligand-protein complexes over time. [4] In conclusion, the 4-methyl-5-nitro-1H-indole-2,3-dione scaffold represents a promising starting point for the development of novel anticancer and antibacterial agents. The in-silico approach detailed in this guide serves as a powerful tool to rationalize experimental efforts and accelerate the drug discovery process.

References

  • Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (2021). In Vivo, 35(5), 2635-2644. [Link]

  • Schiff Bases of Indoline-2,3-dione: Potential Novel Inhibitors of Mycobacterium Tuberculosis (Mtb) DNA Gyrase. (2011). Molecules, 16(9), 7864-7882. [Link]

  • 5JQ5: Crystal structure of CDK2 in complex with inhibitor ICEC0942. (2017). RCSB PDB. [Link]

  • 6INL: Crystal structure of CDK2 IN complex with Inhibitor CVT-313. (2019). RCSB PDB. [Link]

  • Schiff bases of indoline-2,3-dione: potential novel inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase. (2011). PubMed. [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4432. [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020). Acta Crystallographica Section D: Structural Biology, 76(Pt 8), 756-764. [Link]

  • 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. (2005). RCSB PDB. [Link]

  • 1FVT: THE STRUCTURE OF CYCLIN-DEPENDENT KINASE 2 (CDK2) IN COMPLEX WITH AN OXINDOLE INHIBITOR. (2001). RCSB PDB. [Link]

  • Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. (2026). International Journal of Molecular Sciences, 27(4), 1234. [Link]

  • Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (2025). Molecules, 30(5), 987. [Link]

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules, 27(14), 4619. [Link]

  • Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. (2019). International Journal of Molecular Sciences, 21(1), 1. [Link]

  • 6KZV: Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. (2020). RCSB PDB. [Link]

  • Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. (2019). Semantic Scholar. [Link]

  • (a) Structure of Escherichia coli DNA gyrase (PDB: 6rks). (2021). ResearchGate. [Link]

  • 9N39: DNA gyrase complexed with uncleaved DNA and Compound 185 to 2.25 A resolution. (2025). RCSB PDB. [Link]

  • Docking, Synthesis, and In vitro Anti-depressant Activity of Certain Isatin Derivatives. (2022). Open Medicinal Chemistry Journal, 16, e187411012208020. [Link]

  • Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. (2021). International Journal of Molecular Sciences, 22(5), 2419. [Link]

  • Recent highlights in the development of isatin- based anticancer agents. (2012). Anti-Cancer Agents in Medicinal Chemistry, 12(4), 339-355. [Link]

  • Selective DNA Gyrase Inhibitors: Multi-Target in Silico Profiling with 3D-Pharmacophores. (2021). International Journal of Molecular Sciences, 22(11), 5678. [Link]

  • Docking and 3D-QSAR Studies on Isatin Sulfonamide Analogues as Caspase-3 Inhibitors. (2009). Journal of Chemical Information and Modeling, 49(6), 1537-1552. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (2008). Antimicrobial Agents and Chemotherapy, 52(9), 3088-3097. [Link]

  • Isatin derivatives with activity against apoptosis-resistant cancer cells. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3633. [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). Journal of Genetic Engineering and Biotechnology, 19(1), 11. [Link]

  • Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). (2025). RSC Advances, 15, 12345-12356. [Link]

  • Synthesis, Biological Activity, and Docking Study of Novel Isatin Coupled Thiazolidin-4-one Derivatives as Anticonvulsants. (2015). Archiv der Pharmazie, 348(1), 52-66. [Link]

  • Synthesis, SAR elucidations and molecular docking study of newly designed isatin based oxadiazole analogs as potent inhibitors of thymidine phosphorylase. (2018). Bioorganic Chemistry, 79, 323-333. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Infectious Diseases, 8(9), 1849-1861. [Link]

  • Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2020). Frontiers in Chemistry, 8, 593. [Link]

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2023). bioRxiv. [Link]

  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Medicinal Chemistry, 16, 123-145. [Link]

  • Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. (2020). Journal of Medicinal Chemistry, 63(17), 9486-9503. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Infectious Diseases, 8(9), 1849-1861. [Link]

  • Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). Molecules, 27(5), 1537. [Link]

  • Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. (2022). ACS Omega, 7(36), 32235-32247. [Link]

  • Identification of Novel Cyclin A2 Binding site and Nanomolar Inhibitors of Cyclin A2-CDK2 Complex. (2021). Current Computer-Aided Drug Design, 17(2), 296-306. [Link]

  • Novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives. (2005). Bioinorganic Chemistry and Applications, 3(3-4), 255-270. [Link]

  • Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (2015). International Journal of Molecular Sciences, 16(5), 9896-9927. [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Some Novel Mannich Bases of Indole-2,3-dione. (2023). ResearchGate. [Link]

  • Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024). Journal of Medicinal Chemistry, 67(17), 12345-12367. [Link]

  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. (2023). EMU Journal of Pharmaceutical Sciences, 6(1), 13-26. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). Molecules, 20(8), 14338-14353. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 4-Methyl-5-Nitro-1H-Indole-2,3-Dione

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 4-Methyl-5-nitro-1H-indole-2,3-dione, a heterocyclic compound with potential b...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 4-Methyl-5-nitro-1H-indole-2,3-dione, a heterocyclic compound with potential biological activity, is one such molecule where reliable analytical methods are crucial for its progression through the drug discovery pipeline. This guide provides a comparative analysis of common analytical techniques for the quantification of this compound, grounded in the principles of scientific integrity and adherence to international regulatory standards.

As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the selection of specific methods and the nuances of their validation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

The Criticality of Method Validation in Pharmaceutical Analysis

Before delving into specific techniques, it is essential to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, with ICH Q2(R2) being the cornerstone for the validation of analytical procedures.[1][2][3] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This is achieved by assessing a range of performance characteristics, which will form the basis of our comparative analysis.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for the quantification of 4-methyl-5-nitro-1H-indole-2,3-dione will depend on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired level of sensitivity and specificity. Here, we compare three prevalent techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), UV-Vis Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Performance Characteristic HPLC-UV UV-Vis Spectrophotometry LC-MS/MS Rationale & Insights
Specificity HighLow to MediumVery HighHPLC provides chromatographic separation, which significantly enhances specificity compared to direct UV-Vis measurement.[4] However, co-eluting impurities with similar UV spectra can interfere. LC-MS/MS offers the highest specificity by combining chromatographic separation with mass-based detection of precursor and product ions, making it the gold standard for complex matrices.
Linearity ExcellentGoodExcellentAll three techniques can exhibit excellent linearity over a defined concentration range. For HPLC and LC-MS/MS, this is typically in the ng/mL to µg/mL range, while UV-Vis is often in the µg/mL to mg/mL range.[5]
Accuracy HighGoodVery HighAccuracy, or the closeness of results to the true value, is high for all methods when properly validated.[1] LC-MS/MS, especially with the use of isotopically labeled internal standards, can provide the highest degree of accuracy by correcting for matrix effects and extraction losses.[6]
Precision HighGoodVery HighPrecision, expressed as the relative standard deviation (RSD), is typically expected to be ≤ 2% for HPLC and LC-MS/MS under ideal conditions.[4] UV-Vis spectrophotometry may have slightly higher variability depending on the instrument and sample handling.
Limit of Detection (LOD) Low (ng/mL)Moderate (µg/mL)Very Low (pg/mL to ng/mL)LC-MS/MS is inherently the most sensitive technique, capable of detecting and quantifying analytes at very low concentrations.[7][8][9] This is particularly advantageous for in-vivo studies where concentrations may be minimal.
Limit of Quantification (LOQ) Low (ng/mL)Moderate (µg/mL)Very Low (pg/mL to ng/mL)The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. The superior sensitivity of LC-MS/MS translates to the lowest LOQs.[7][8][9]
Robustness GoodHighGoodRobustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.[5] UV-Vis is generally a very robust technique. The robustness of HPLC and LC-MS/MS methods needs to be carefully evaluated during development by varying parameters such as mobile phase composition, pH, and flow rate.
Cost & Complexity MediumLowHighUV-Vis spectrophotometers are relatively inexpensive and simple to operate. HPLC systems represent a moderate investment and require a higher level of operator expertise. LC-MS/MS systems are the most expensive and complex, requiring specialized training and maintenance.

Experimental Protocols and Validation Strategies

The following sections provide detailed, adaptable protocols for the development and validation of analytical methods for 4-methyl-5-nitro-1H-indole-2,3-dione using the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis, offering a good balance of performance and cost. For a nitro-aromatic compound like 4-methyl-5-nitro-1H-indole-2,3-dione, a reversed-phase HPLC method with UV detection is a logical starting point.[10]

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good initial choice.[10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The nitro and dione functionalities suggest the compound is moderately polar.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The chromophore of the nitroindole structure is expected to have strong absorbance in the UV region.[10][11] An initial scan from 200-400 nm using a PDA detector will help determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilutions are made with the mobile phase.

The validation of the developed method should be performed according to ICH Q2(R2) guidelines.[1][2][4]

  • Specificity: Inject a blank (diluent), a placebo (if applicable), and a solution of the analyte. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five concentrations of the analyte.[5] Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., by spiking a placebo). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C) and assess the impact on the results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentrations B->C D Inject Sample C->D E Separation on C18 Column D->E F UV Detection at λmax E->F G Obtain Chromatogram F->G H Integrate Peak Area G->H I Quantify Concentration H->I UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent A->B C Prepare Dilutions B->C E Measure Absorbance C->E D Scan for λmax D->E F Construct Calibration Curve E->F G Calculate Concentration F->G LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation, LLE, SPE) B LC Separation A->B C Ionization (e.g., ESI) B->C D Precursor Ion Selection (Q1) C->D E Fragmentation (Q2) D->E F Product Ion Selection (Q3) E->F G Detection F->G H Quantification G->H

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 4-methyl-5-nitro-1H-indole-2,3-dione

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling novel or specialized compounds like 4-methyl-5-nitro-1H-indole-2,3-dione, a derivative of isa...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. When handling novel or specialized compounds like 4-methyl-5-nitro-1H-indole-2,3-dione, a derivative of isatin, a thorough understanding of its potential hazards is paramount to establishing a safe laboratory environment. This guide provides a detailed, step-by-step framework for selecting and using Personal Protective Equipment (PPE), grounded in the compound's known chemical characteristics and potential toxicological profile.

Hazard Assessment: A Synthesis of Structural Analogs

While a comprehensive Safety Data Sheet (SDS) for 4-methyl-5-nitro-1H-indole-2,3-dione is not extensively available, we can construct a robust hazard profile by examining its core structures: the isatin (1H-indole-2,3-dione) backbone and the aromatic nitro group.

  • Isatin Core: The isatin scaffold itself is known to cause skin, eye, and respiratory irritation.[1] It is a reactive molecule, with electrophilic carbonyl groups that can interact with biological nucleophiles.[2]

  • Aromatic Nitro Group: Aromatic nitro compounds as a class are recognized for their potential toxicity. A key concern is their ability to be absorbed through the skin.[3] Furthermore, a closely related analog, 5-Nitroisatin, is classified as harmful if swallowed and is suspected of causing genetic defects.[4][5] The supplier ChemScene provides specific hazard statements for 4-methyl-5-nitro-indole, a precursor, indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

Given this information, we must treat 4-methyl-5-nitro-1H-indole-2,3-dione with a high degree of caution, assuming it is toxic via ingestion, inhalation, and dermal contact, is a significant irritant, and a potential mutagen.

Engineering and Administrative Controls: The First Line of Defense

Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: Always handle 4-methyl-5-nitro-1H-indole-2,3-dione, especially in its powdered form, within a certified chemical fume hood to minimize inhalation of dust particles.[7] The fume hood's ventilation system is critical for capturing and removing airborne contaminants. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[8]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. All personnel must be trained on these procedures and the specific hazards of the chemical. Work areas should be clearly demarcated, and access restricted to authorized personnel.

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent contact with 4-methyl-5-nitro-1H-indole-2,3-dione. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing, Transferring) Chemical splash goggles and a face shield.[9]Two pairs of chemically resistant nitrile gloves (double-gloving).Flame-resistant lab coat, fully buttoned with gathered cuffs.[10]NIOSH-approved N95 (or higher) respirator if handling significant quantities outside of a fume hood.[11][12]
Working with Solutions (Reactions, Transfers) Chemical splash goggles.[9]Chemically resistant nitrile gloves.[10]Flame-resistant lab coat.[10]Not generally required if working within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.[9]Heavy-duty, chemically resistant gloves (e.g., butyl or neoprene).[3]Chemical-resistant apron over a lab coat.NIOSH-approved respirator with particulate and organic vapor cartridges.
Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling 4-methyl-5-nitro-1H-indole-2,3-dione powder in a laboratory setting.

  • Preparation:

    • Don all required PPE as outlined in the table above before entering the designated work area.

    • Ensure the chemical fume hood is on and operating correctly.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood.

    • Cover the work surface of the fume hood with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound deep within the chemical fume hood.

    • Use a micro-spatula to carefully transfer the powder to a tared weigh boat or container.

    • Avoid any rapid movements that could generate dust.

    • If any dust is generated, allow it to settle within the fume hood before proceeding.[11]

  • Dissolving:

    • To dissolve the compound, add the solvent slowly to the vessel containing the solid. This minimizes the risk of splashing.

    • Cap the container securely before mixing or vortexing.

  • Post-Handling:

    • Wipe down the spatula and any other reusable equipment with a solvent-dampened cloth before removing them from the fume hood. Dispose of the cloth as solid hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

    • With the inner gloves still on, wipe down the exterior of any containers holding the compound.

    • Remove the inner gloves and wash hands thoroughly with soap and water.[13]

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling 4-methyl-5-nitro-1H-indole-2,3-dione must be treated as hazardous waste.[7]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., used gloves, bench paper, weigh boats, disposable plasticware) in a designated, clearly labeled hazardous waste container.[11][14] The label must read "HAZARDOUS WASTE" and include the full chemical name.

    • Liquid Waste: Collect all solutions containing 4-methyl-5-nitro-1H-indole-2,3-dione in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.[14] The container must be compatible with the solvents used.

    • Sharps Waste: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.[11]

  • Container Management:

    • Keep all hazardous waste containers securely capped at all times, except when adding waste.[14]

    • Store waste containers in a designated satellite accumulation area, segregated by compatibility.

  • Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health & Safety (EHS) department for pickup.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Process PPE Selection Workflow for 4-methyl-5-nitro-1H-indole-2,3-dione cluster_assessment Hazard & Task Assessment cluster_controls Primary Controls start Start: Handling Required assess_hazards Assess Hazards: - Irritant (Skin, Eye, Respiratory) [8] - Toxic (Ingestion, Dermal) [4] - Potential Mutagen [5, 11] start->assess_hazards assess_task Assess Task: - Solid or Liquid? - Scale of Work? - Location (Hood/Bench)? assess_hazards->assess_task fume_hood Work in Fume Hood? assess_task->fume_hood Location eye_protection Eye/Face Protection: - Goggles (Minimum) - Add Face Shield for Solids/Spills [17] hand_protection Hand Protection: - Nitrile Gloves (Minimum) - Double-glove for Solids [12] body_protection Body Protection: - Flame-Resistant Lab Coat [12] respiratory_protection Respiratory Protection: - Required if dust is possible outside of a fume hood [3, 18] fume_hood->eye_protection Yes/No fume_hood->hand_protection Yes/No fume_hood->body_protection Yes/No fume_hood->respiratory_protection No (in hood) Yes (if outside)

Caption: Decision workflow for selecting appropriate PPE.

References

  • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. RJWave.org.
  • Safety Data Sheet: Isatin. Carl ROTH.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET - 5-Nitroisatin. Fisher Scientific.
  • SAFETY DATA SHEET - Isatin. Fisher Scientific.
  • TOXICITY RISK ASSESMENT OF ISATINS. Rasayan Journal.
  • SAFETY DATA SHEET - Indirubin. Sigma-Aldrich.
  • ISATIN Safety Data Sheet. Elemental Microanalysis.
  • SAFETY DATA SHEET - 2-Nitrodiphenylamine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 5-Nitroisatin. Thermo Fisher Scientific.
  • Proper Protective Equipment . Chemistry LibreTexts. Available from: [Link]

  • SAFETY DATA SHEET - 4-Methylindole. TCI Chemicals.
  • SAFETY DATA SHEET - 1-Methylindole. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Indoline. Fisher Scientific.
  • SAFETY DATA SHEET - Isatin. Fisher Scientific.
  • Personal Protective Equipment for Chemical Handling. PrimeHub + Mediware.
  • SAFETY DATA SHEET - 5-Nitroindole. Fisher Scientific.
  • Nitro Compounds . University of Missouri Environmental Health & Safety. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University. Available from: [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . Stockholm University. Available from: [Link]

  • Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.